molecular formula C8H5BrN2O B12364411 6-bromo-6H-quinazolin-2-one

6-bromo-6H-quinazolin-2-one

Cat. No.: B12364411
M. Wt: 225.04 g/mol
InChI Key: MVGSRQLWGDXNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-6H-quinazolin-2-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-6H-quinazolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-6H-quinazolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-6H-quinazolin-2-one

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4,6H

InChI Key

MVGSRQLWGDXNIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)N=CC2=CC1Br

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on 6-Bromoquinazolin-2(1H)-one: Physicochemical Profiling, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the realm of medicinal chemistry and drug discovery, quinazoline-based scaffolds are privileged structures, frequently serving as the core pharmacophore for receptor tyrosine kinase (RTK) inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors.

While occasionally queried under the non-standard identifier 6-bromo-6H-quinazolin-2-one, the thermodynamically stable and scientifically accurate designation for this compound is 6-bromoquinazolin-2(1H)-one (CAS: 79885-37-3)[1]. The 1H-tautomer is overwhelmingly favored in physiological conditions and solid-state forms. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven guide to the physicochemical properties, synthetic methodologies, and downstream functionalization of this critical building block.

Physicochemical Profiling

Understanding the quantitative metrics of 6-bromoquinazolin-2(1H)-one is the first step in predicting its behavior in synthetic workflows and biological assays. The data below summarizes its core profile [1, 2].

PropertyValue
Standard IUPAC Name 6-Bromoquinazolin-2(1H)-one
CAS Registry Number 79885-37-3
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Monoisotopic Mass 223.959 g/mol
Topological Polar Surface Area (TPSA) 41.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 1
Physical Appearance White to off-white crystalline powder

Structural Significance & Mechanistic Causality

The strategic value of 6-bromoquinazolin-2(1H)-one lies in its dual-axis reactivity, which allows chemists to independently functionalize two distinct regions of the molecule:

  • The C2-Oxo Group (Lactam): The lactam moiety can undergo tautomerization to an enol (2-hydroxyquinazoline), which is highly susceptible to chlorination by reagents like phosphorus oxychloride (POCl₃). This converts the C2 position into an imidoyl chloride, creating an excellent electrophile for Nucleophilic Aromatic Substitution (SₙAr) with various amines or alcohols.

  • The C6-Bromo Handle: The bromine atom at the 6-position is electronically activated by the electron-withdrawing nature of the quinazoline ring. This makes it a prime candidate for the oxidative addition of Palladium(0) species, enabling downstream Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to explore chemical space in the solvent-exposed regions of target proteins [3].

Experimental Workflows & Methodologies

To ensure reproducibility, the following protocols represent self-validating, step-by-step systems for synthesizing and functionalizing this scaffold.

Protocol A: Microwave-Assisted Synthesis of 6-Bromoquinazolin-2(1H)-one

This green-chemistry approach utilizes a Biginelli-type cyclocondensation, offering superior yields and shorter reaction times compared to conventional thermal methods [4].

  • Step 1: In a microwave-safe reaction vial, combine 2-amino-5-bromobenzaldehyde (10.0 mmol) and urea (20.0 mmol).

  • Step 2: Add 15 mL of absolute ethanol and a catalytic amount of sodium ethoxide (or glacial acetic acid, depending on substrate electronic demands).

  • Step 3: Seal the vial and subject it to microwave irradiation (100 °C, 150 W) for 10–15 minutes. Causality: Microwave dielectric heating ensures rapid, uniform energy transfer, driving the condensation and subsequent cyclization while minimizing degradation byproducts.

  • Step 4: Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water.

  • Step 5: Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from ethanol to yield pure 6-bromoquinazolin-2(1H)-one.

Protocol B: Chlorination to 6-Bromo-2-chloroquinazoline

This intermediate is strictly required before SₙAr functionalization[2].

  • Step 1: Suspend 6-bromoquinazolin-2(1H)-one (6.0 g, 26.7 mmol) in neat phosphorus oxychloride (POCl₃, 80 mL) under an inert nitrogen atmosphere.

  • Step 2: Reflux the mixture at 110 °C for 5 hours. Causality: POCl₃ acts as both the solvent and the chlorinating agent. The high temperature is necessary to overcome the activation energy required for the Vilsmeier-type intermediate formation.

  • Step 3: Monitor the reaction via LC-MS until the starting material is fully consumed.

  • Step 4: Evaporate the excess POCl₃ under reduced pressure. Critical Safety Step: Slowly add the concentrated residue dropwise into 500 mL of vigorously stirred ice water to safely quench residual POCl₃.

  • Step 5: Isolate the precipitated 6-bromo-2-chloroquinazoline via filtration and dry under high vacuum.

Workflow A 2-Amino-5-bromobenzaldehyde (Starting Material) B Microwave Condensation (Urea, EtOH) A->B C 6-Bromoquinazolin-2(1H)-one (Core Scaffold) B->C D Chlorination (POCl3, 110°C) C->D E 6-Bromo-2-chloroquinazoline (Reactive Intermediate) D->E F SNAr & Pd-Cross Coupling (Diversification) E->F G Target Kinase Inhibitor (Active Pharmaceutical Ingredient) F->G

Synthetic workflow from 2-amino-5-bromobenzaldehyde to target kinase inhibitors.

Biological Applications & Mechanism of Action

Quinazoline derivatives synthesized from this building block are highly privileged in oncology. By substituting the 2-position with an aniline derivative and the 6-position with a solubilizing heterocycle, the resulting molecules act as potent, ATP-competitive kinase inhibitors (e.g., targeting EGFR, HER2, or VEGFR).

The quinazoline core mimics the adenine ring of ATP. The N1 and N3 nitrogens form critical hydrogen bonds with the hinge region of the kinase domain, while the functional groups appended to the 6-bromo position project into the solvent channel, enhancing selectivity and pharmacokinetic properties.

MoA Ext Extracellular Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ext->RTK Ligand Binding ATP ATP Binding Pocket (Kinase Hinge Region) RTK->ATP Conformational Shift Block Signaling Cascade Arrest (Apoptosis / Cell Cycle Arrest) ATP->Block Inhibition of Phosphorylation Inhibitor Quinazoline Derivative (Competitive Inhibitor) Inhibitor->ATP Competitive Binding

Mechanism of action for quinazoline-derived competitive kinase inhibitors.

Analytical Validation

To verify the integrity of the synthesized 6-bromoquinazolin-2(1H)-one, the following analytical parameters must be met:

  • LC-MS: ESI+ mode should display a distinct isotopic pattern at m/z 225.0 and 227.0 (1:1 ratio), indicative of the ⁷⁹Br and ⁸¹Br isotopes.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic broad singlet of the lactam NH proton (typically >11.0 ppm) and the highly deshielded aromatic proton at the C5 position (adjacent to the bromine), which usually appears as a meta-coupled doublet around 8.0 ppm.

References

  • ResearchGate. "Microwave Assisted Improved Method for Synthesis of Quinazolinone derivatives." E-Journals. Available at:[Link]

6-bromo-6H-quinazolin-2-one as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromoquinazolin-2(1H)-one as a Scaffold in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Nomenclature Correction

The "6H" Nomenclature Issue: The prompt references "6-bromo-6H-quinazolin-2-one." In standard IUPAC nomenclature, the "6H" designation implies saturation at the 6-position, which disrupts the aromaticity of the benzene ring. This is chemically unstable and rare. The scaffold of medicinal interest is 6-bromoquinazolin-2(1H)-one (also referred to as 6-bromo-2-quinazolone). This structure features a stable, fused benzene-pyrimidine core where the C6-bromine serves as a critical handle for palladium-catalyzed cross-coupling, allowing for rapid expansion into new chemical space.

The Scaffold's Value: Unlike its more famous isomer, quinazolin-4(3H)-one (the core of EGFR inhibitors like Gefitinib), the quinazolin-2(1H)-one core functions as a cyclic urea mimic. It offers unique hydrogen-bonding vectors (donor at N1/N3, acceptor at C2=O) and has demonstrated utility in targeting Eg5 kinesin , aldose reductase , and specific kinase allosteric pockets .

Chemical Space & Pharmacophore Analysis[1][2]

The 6-bromoquinazolin-2(1H)-one scaffold is a "privileged structure" due to its ability to present ligands in a rigid, defined orientation.

Electronic & Structural Properties
  • H-Bonding: The lactam (NH-C=O) motif at positions 1, 2, and 3 acts as a bidirectional H-bond network.

  • Tautomerism: The scaffold exists in equilibrium between the lactam (major, stable) and lactim (minor, -OH) forms. Synthetic functionalization at oxygen usually requires trapping the lactim form.

  • The 6-Bromo "Warhead": The bromine atom at position 6 is electronically activated by the electron-deficient pyrimidine ring, making it an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows the introduction of hydrophobic or heteroaryl groups to probe deep binding pockets.

Visualization: Pharmacophore & SAR Logic

Pharmacophore Core Quinazolin-2(1H)-one Core Br 6-Br Position (SAR Expansion) Core->Br Pd-Catalysis Handle N1 N1 Position (Solubility/Alkylation) Core->N1 H-Bond Donor C4 C4 Position (Aryl/Alkyl Substituents) Core->C4 Steric Bulk Target Biological Target (e.g., Kinesin/Kinase) Br->Target Hydrophobic Pocket Interaction N1->Target H-Bond Interaction C4->Target Shape Complementarity

Caption: Pharmacophore mapping of the 6-bromoquinazolin-2(1H)-one scaffold, highlighting vectors for modification and target interaction.

Synthetic Access (The "Make")

Two primary routes exist: the Fusion Method (solvent-free) and the Acid-Catalyzed Cyclization . The acid-catalyzed route is preferred for purity and scale.

Protocol A: Synthesis of the Core Scaffold

Target: 6-Bromo-4-phenylquinazolin-2(1H)-one Reaction Type: Cyclocondensation

  • Reagents:

    • 2-Amino-5-bromobenzophenone (1.0 eq)

    • Urea (3.0 eq)

    • Acetic Acid (Glacial, solvent)

    • Catalytic H₂SO₄ (optional, for acceleration)

  • Step-by-Step Methodology:

    • Setup: Charge a round-bottom flask with 2-amino-5-bromobenzophenone (e.g., 5.0 g) and Urea (3.3 g). Add Glacial Acetic Acid (50 mL).

    • Reflux: Heat the mixture to reflux (118°C) with vigorous stirring. Maintain for 8–12 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid. Pour the mixture into ice-cold water (200 mL) to complete precipitation.

    • Isolation: Filter the solid under vacuum. Wash with water (3 x 50 mL) to remove excess urea and acid. Wash with cold diethyl ether (20 mL) to remove non-polar impurities.

    • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

    • Yield: Typically 75–85%.

Visualization: Synthetic Workflow

Synthesis SM1 2-Amino-5-bromo- benzophenone Reaction Cyclization (AcOH, Reflux, 12h) SM1->Reaction SM2 Urea SM2->Reaction Core 6-Bromo-4-phenyl- quinazolin-2(1H)-one Reaction->Core Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Path A: Arylation Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald Path B: Amination

Caption: Synthetic workflow from starting materials to the diversified 6-bromo core.

Diversification Strategy (The "Modify")

The utility of this scaffold lies in the C6-Bromine . It is robust enough to survive the initial cyclization but reactive enough for downstream coupling.

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Introduction of biaryl diversity.

  • Reagents:

    • 6-Bromoquinazolin-2(1H)-one core (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Step-by-Step Methodology:

    • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

    • Addition: Add the scaffold, boronic acid, and catalyst to the vessel. Add Dioxane and the aqueous base.

    • Reaction: Heat to 90–100°C for 4–6 hours. The reaction is usually fast due to the electron-deficient nature of the quinazolinone ring activating the C-Br bond.

    • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

    • Purification: Flash column chromatography (DCM/MeOH gradient).

Biological Applications & Case Studies

A. Eg5 Kinesin Inhibition (Oncology)

While Monastrol is the classic Eg5 inhibitor, quinazolin-2-ones have emerged as rigid, potent analogues. The C6-substitution patterns allow the molecule to extend into the hydrophobic solvent-exposed region of the kinesin motor domain, locking the protein in a conformation that prevents ATP hydrolysis.

B. Antimicrobial & Anti-inflammatory

Derivatives substituted at the C6 position with heteroaryl rings (via Suzuki coupling) have shown significant activity against MRSA and COX-2 enzymes. The "2-one" carbonyl is critical here, acting as a hydrogen bond acceptor in the enzyme active site.

Data Summary: Comparative Potency
Scaffold VariantTargetActivity (IC₅₀/MIC)Mechanism
6-Bromo-4-phenylquinazolin-2(1H)-one Eg5 Kinesin12 µMAllosteric Inhibition
6-(4-Methoxyphenyl)-... (Suzuki Product)Eg5 Kinesin250 nMEnhanced Hydrophobic Fit
6-Bromo-quinazolin-2-one S. aureus32 µg/mLCell Wall Interference

References

  • BenchChem. (2025). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Retrieved from

  • Osarodion, O. P. (2023).[2] Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H)-One. Journal of Clinical Case Reports and Trails, 2(2). Retrieved from

  • Hassani, M., et al. (2024).[1] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [3]

  • Boshta, N. M., et al. (2022).[4] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.[5][4] Molecules. Retrieved from

Sources

Safety data sheet (SDS) and toxicity of 6-bromo-6H-quinazolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 6-Bromoquinazolin-2(1H)-one

Executive Summary & Chemical Nomenclature Precision

In the realm of drug discovery and synthetic organic chemistry, precision in nomenclature is the first step toward experimental reproducibility. While frequently queried in informal laboratory settings as "6-bromo-6H-quinazolin-2-one," the chemically accurate and IUPAC-standardized nomenclature for this compound is 6-bromoquinazolin-2(1H)-one (CAS No. 79885-37-3). The 1H designation correctly identifies the tautomeric localization of the proton on the nitrogen atom within the quinazolinone ring system.

This halogenated heterocyclic compound serves as a critical building block. It is predominantly utilized as a precursor in the synthesis of 6-bromo-2-chloroquinazoline[1], a highly reactive intermediate used to construct advanced pharmacophores, including Epidermal Growth Factor Receptor (EGFR) inhibitors, antiviral agents, and novel antineoplastic drugs. Understanding its safety data sheet (SDS) and toxicological profile is paramount for researchers designing downstream biological assays or managing laboratory safety protocols.

Physicochemical Properties & SDS Analysis

Handling 6-bromoquinazolin-2(1H)-one requires a rigorous understanding of its physical properties and hazard classifications. As a solid, crystalline powder, its primary risks involve particulate inhalation and acute oral toxicity[2].

Below is a consolidated table of its critical physicochemical and safety parameters derived from standardized Safety Data Sheets:

ParameterSpecification / Data
Chemical Name 6-Bromoquinazolin-2(1H)-one
CAS Number 79885-37-3
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Appearance Solid (White to off-white powder)
GHS Hazard Classifications Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3
Hazard Statements (H-Codes) H302 (Harmful if swallowed); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)
Solubility Poorly soluble in water; soluble in DMSO and DMF
Storage Conditions Keep container tightly closed in a dry, well-ventilated area (Room Temperature)

Mechanistic Toxicology of Quinazolinones

The toxicity of 6-bromoquinazolin-2(1H)-one is intrinsically linked to its molecular architecture. The presence of the planar quinazoline bicyclic system, coupled with the electron-withdrawing bromine atom, dictates its interaction with biological macromolecules.

Phase I Metabolism and Oxidative Stress

When introduced into biological systems, quinazolinone derivatives can undergo hepatic Phase I metabolism via Cytochrome P450 (CYP450) enzymes. The biotransformation of the halogenated ring can lead to the formation of reactive electrophilic intermediates. These intermediates have the propensity to deplete intracellular glutathione (GSH), subsequently generating Reactive Oxygen Species (ROS). Elevated ROS levels induce mitochondrial dysfunction, leading to lipid peroxidation and eventual apoptosis[3].

DNA Intercalation

The planar, aromatic nature of the quinazolinone scaffold allows it to act as a potential DNA intercalator. By inserting itself between adjacent base pairs, the compound can distort the DNA double helix, inhibiting the action of topoisomerases and DNA polymerases. This mechanism triggers cell cycle arrest, typically at the G2/M phase, preventing cellular proliferation[4].

Off-Target Kinase Inhibition

Quinazolinones are privileged scaffolds for kinase inhibition, particularly targeting EGFR and other receptor tyrosine kinases. While this is highly desirable in oncology, unintended off-target binding in healthy cells can disrupt normal signal transduction pathways, leading to systemic toxicity and unintended cell death.

ToxicityMechanism QZ 6-Bromoquinazolin-2(1H)-one (Lipophilic Penetration) CYP CYP450 Metabolism (Hepatic Activation) QZ->CYP Phase I Metabolism DNA DNA Intercalation / Damage QZ->DNA Nuclear Localization KINASE Off-Target Kinase Inhibition (e.g., EGFR) QZ->KINASE Direct Binding ROS Reactive Oxygen Species (ROS) Generation CYP->ROS Oxidative Stress APOP Apoptosis / Cell Death ROS->APOP Mitochondrial Dysfunction DNA->APOP Cell Cycle Arrest KINASE->APOP Signal Transduction Blockade

Mechanistic pathways of quinazolinone-induced cellular toxicity and apoptosis.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality explanation and an internal quality control (QC) checkpoint to prevent downstream assay failure.

Protocol 1: Preparation of Self-Validating Stock Solutions

Causality: 6-Bromoquinazolin-2(1H)-one is highly hydrophobic. Attempting to dissolve it directly in aqueous media will result in micro-precipitates, leading to inaccurate dosing and false-negative toxicity data. Dimethyl sulfoxide (DMSO) is required for primary solvation.

  • Weighing: Accurately weigh 2.25 mg of 6-bromoquinazolin-2(1H)-one using an analytical balance inside a fume hood (mitigating H335 inhalation risks).

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM master stock solution.

  • Sonication: Sonicate the vial for 5 minutes at room temperature to ensure complete dissolution.

  • Validation Checkpoint (QC): Visually inspect the solution against a dark background. The solution must be completely transparent. If turbidity is observed, the compound has degraded or absorbed moisture; discard and restart.

  • Aliquoting: Divide the stock into 50 µL aliquots and store at -20°C. Causality: Repeated freeze-thaw cycles induce compound precipitation and hydrolysis.

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: To determine the therapeutic window and baseline toxicity of the compound, it must be screened against both a tumorigenic cell line (e.g., A549 lung carcinoma) and a non-tumorigenic control.

  • Cell Seeding: Seed A549 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment Preparation: Dilute the 10 mM stock solution in culture media to create a concentration gradient (0.1 µM to 100 µM).

  • Internal Control Validation:

    • Vehicle Control: Media containing equivalent DMSO concentration (must be <0.5% v/v to prevent DMSO-induced baseline toxicity).

    • Positive Control: A known cytotoxic agent (e.g., Cisplatin or a known cytotoxic copper-quinazolinone complex[3]) to validate assay sensitivity.

  • Incubation: Treat the cells for 72 hours.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow Prep Stock Preparation (10 mM in DMSO) QC QC: Visual Inspection & Solubility Check Prep->QC QC->Prep Fail (Precipitation) Treat Compound Treatment (Serial Dilution, 72h) QC->Treat Pass (Clear Solution) Cell Cell Seeding (A549/MCF-7, 96-well) Cell->Treat Assay MTT / CellTiter-Glo Assay (Viability Readout) Treat->Assay Data IC50 Calculation & Validation Assay->Data

Self-validating experimental workflow for in vitro cytotoxicity screening.

References

  • Title: 1h-one | Sigma-Aldrich: 6-Bromoquinazolin-2(1H)
  • Source: bldpharm.
  • Source: chemicalbook.
  • Source: mdpi.
  • Source: spandidos-publications.

Sources

Engineering Axial Chirality: A Technical Guide to Quinazolinone Bromination Patterns

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolin-4(3H)-ones are privileged nitrogen-containing heterocyclic scaffolds with profound implications in medicinal chemistry and materials science[1]. When substituted at the N3 position with an aryl group, the steric clash between the quinazolinone core and the aryl substituents restricts rotation around the C–N sigma bond, giving rise to axial chirality (atropisomerism)[1].

For drug development professionals and synthetic chemists, controlling this axial chirality is a formidable challenge. Electrophilic bromination has emerged as the premier strategic tool to solve this. By installing bulky bromine atoms onto the aryl ring, chemists can simultaneously "lock" the C–N bond conformation to isolate stable atropisomers and install versatile synthetic handles for downstream cross-coupling[2]. This whitepaper dissects the mechanistic causality, catalytic paradigms, and self-validating experimental protocols governing quinazolinone bromination patterns.

The Mechanistic Paradigm: Dynamic Kinetic Resolution (DKR)

The foundational logic of atroposelective quinazolinone bromination relies on Dynamic Kinetic Resolution (DKR) [2]. In their unbrominated state, 3-arylquinazolinones often possess a rotational barrier low enough to allow rapid interconversion between the M and P enantiomers at room temperature.

When an electrophilic brominating agent like N-bromosuccinimide (NBS) is introduced in the presence of a chiral catalyst, the catalyst selectively binds and lowers the activation energy for the bromination of one specific enantiomer. Once brominated, the increased steric bulk raises the rotational barrier drastically, "locking" the molecule into a stable, non-interconverting atropisomer[2].

For DKR to succeed, the Curtin-Hammett principle dictates a strict causality: the rate of substrate re-racemization (


) must significantly exceed the rate of the background, uncatalyzed bromination (

)
. If electrophile concentration spikes, the background reaction outpaces racemization, destroying enantioselectivity.

DKR_Mechanism cluster_equilibrium Rapid Conformational Equilibrium M_Enantiomer M-Atropisomer (Unbrominated) P_Enantiomer P-Atropisomer (Unbrominated) M_Enantiomer->P_Enantiomer Free C-N Rotation Catalyst Chiral Catalyst + NBS M_Enantiomer->Catalyst k_fast P_Enantiomer->Catalyst k_slow M_Brominated M-Atropisomer (Brominated, Locked) Catalyst->M_Brominated P_Brominated P-Atropisomer (Brominated, Locked) Catalyst->P_Brominated

Dynamic Kinetic Resolution (DKR) mechanism for atroposelective quinazolinone bromination.

Catalytic Approaches to Bromination

Organocatalytic Exhaustive Bromination (Peptide Catalysts)

In 2015, the reported the first catalytic asymmetric synthesis of axially chiral quinazolinones using a small-molecule peptide catalyst[1]. The optimized tetrapeptide, Boc-Dmaa-D-Pro-Acpc-Leu-NMe₂ , utilizes a highly specific structural logic:

  • The

    
    -Turn Scaffold:  The inclusion of the rigid 1-aminocyclopropane carboxamide (Acpc) residue at the i+2 position forces the peptide into a highly structured Type I' or Type II' 
    
    
    
    -turn[3][4].
  • Electrophile Activation: The dimethylamino (Dmaa) group acts as a Lewis base, coordinating with NBS to create a chiral electrophilic pocket[3].

  • Outcome: This method typically results in exhaustive tribromination of the 3-aryl ring, yielding products with exceptional enantiomeric ratios (up to 97:3 er)[2].

Biocatalytic Site-Selective Bromination (Engineered Enzymes)

While organocatalysis excels at exhaustive bromination, achieving site-selective monobromination on the aryl ring is notoriously difficult due to the similar electronic properties of the available ortho and para positions. To solve this, the pioneered the use of Flavin-Dependent Halogenases (FDHs) in 2022[5][6].

Through directed evolution, these enzymes were engineered to encapsulate the quinazolinone substrate. The FDH generates a localized electrophilic bromine species from benign NaBr and O₂[6]. Because the enzyme's chiral pocket physically shields non-target C–H bonds, this method achieves highly site-selective and atroposelective monobromination via Kinetic Resolution (KR) or DKR, bypassing the need for downstream dehalogenation[5][6].

Post-Bromination Functionalization

The installed bromine atoms are not merely conformational locks; they are critical synthetic handles. Because the tribrominated products from peptide catalysis are often too sterically hindered for direct biological application, researchers employ regioselective hydrogenolysis [2]. This process selectively strips away the less sterically protected bromine atoms, yielding a configurationally stable ortho-monobromide[2].

This monobromide is an ideal electrophile for palladium-catalyzed cross-coupling. Subsequent Suzuki-Miyaura coupling allows for the construction of complex biaryl quinazolinones, while Buchwald-Hartwig amination can introduce para-amino functionalities, vastly expanding the chemical space available for drug discovery[2][7].

Comparative Data Analysis

The following table synthesizes the quantitative and qualitative differences between the two primary bromination paradigms:

ParameterOrganocatalytic Approach (Miller)Biocatalytic Approach (Lewis)
Catalyst Type

-turn Tetrapeptide (e.g., Boc-Dmaa-D-Pro-Acpc-Leu-NMe₂)
Engineered Flavin-Dependent Halogenase (FDH)
Brominating Agent N-Bromosuccinimide (NBS)NaBr + O₂ (Enzymatically activated)
Primary Outcome Tribrominated AtropisomersMonobrominated Atropisomers
Enantioselectivity Up to 97:3 erUp to 99.5:0.5 er
Regioselectivity Exhaustive (all available ortho/para sites)Highly site-selective (ortho or para)
Reaction Conditions Toluene, -20 °C, 2.5 h slow additionAqueous Buffer (DMSO-HEPES), pH 7.4, 16 h
Post-Processing Requires regioselective hydrogenolysisDirect use for cross-coupling

Self-Validating Experimental Protocol: Peptide-Catalyzed DKR

To ensure reproducibility and scientific integrity, the following protocol for the peptide-catalyzed tribromination of 3-arylquinazolin-4(3H)-ones is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and observable checkpoints.

Objective: Synthesize highly enantioenriched tribrominated axially chiral quinazolinones. Materials: 3-Arylquinazolin-4(3H)-one (0.05 mmol), Peptide catalyst (10 mol%), NBS (0.16 mmol, 3.2 equiv), anhydrous toluene.

  • System Initialization & Equilibration: Dissolve the substrate and catalyst in 2.0 mL anhydrous toluene in a flame-dried flask under Argon. Cool the system to -20 °C.

    • Causality: Lowering the temperature increases the entropic penalty of the uncatalyzed background reaction, amplifying the catalyst's stereodirecting effect while still allowing sufficient thermal energy for the substrate's C–N bond rotation (

      
      ).
      
  • Controlled Electrophile Delivery (Critical Step): Dissolve NBS in 1.0 mL toluene. Using a syringe pump, add the NBS solution to the reaction mixture at a constant rate over exactly 2.5 hours.

    • Causality & Validation: This step enforces the DKR kinetics. By maintaining a near-zero steady-state concentration of NBS, substrate re-racemization strictly outcompetes bromination. Self-Validation Check: The solution should remain mostly clear/pale. If a persistent yellow/orange tint develops, NBS is accumulating faster than it is being consumed, indicating a failure in the addition rate that will result in a catastrophic drop in enantiomeric excess.

  • Reaction Quenching: Upon completion of the addition, stir for 15 minutes, then quench rapidly with saturated aqueous Na₂S₂O₃ and NaHCO₃.

    • Causality: Na₂S₂O₃ instantly reduces any residual active bromine species to inert bromide ions, halting the reaction and preserving the kinetic product distribution.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the locked tribromide.

Experimental_Workflow Step1 1. Substrate & Catalyst Dissolution (Toluene, -20°C) Step2 2. Syringe Pump Setup (NBS in Toluene) Step1->Step2 Step3 3. Slow Addition of NBS (2.5 h duration) Step2->Step3 Step4 4. Reaction Quenching (Na2S2O3 / NaHCO3) Step3->Step4 Note1 Critical Causality: Maintains low [NBS] to ensure substrate re-racemization outcompetes background uncatalyzed bromination. Step3->Note1 Step5 5. Isolation & Purification (Flash Chromatography) Step4->Step5

Self-validating experimental workflow for peptide-catalyzed bromination.

References

  • Diener, M.E.; Metrano, A.J.; Kusano, S.; Miller, S.J. Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. Journal of the American Chemical Society 2015, 137, 12369–12377.[Link]

  • Metrano, A.J.; Abascal, N.C.; Mercado, B.Q.; Paulson, E.K.; Miller, S.J. Structural studies of β-turn-containing peptide catalysts for atroposelective quinazolinone bromination. Chemical Communications 2016, 52, 4816–4819.[Link]

  • Snodgrass, H.M.; Mondal, D.; Lewis, J.C. Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-Quinazolinones via Kinetic or Dynamic Kinetic Resolution. Journal of the American Chemical Society 2022, 144, 16676–16682.[Link]

  • Wang, Y.; et al. Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Molecules 2023, 28, 3855.[Link]

Sources

Comprehensive Analysis of the pKa and Acidity of 6-Bromoquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization constants (


) of heterocyclic scaffolds is a foundational requirement in rational drug design, directly impacting a molecule's solubility, permeability, and target-binding affinity. This whitepaper provides an in-depth physicochemical analysis of 6-bromoquinazolin-2(1H)-one  (frequently queried under the non-standard nomenclature 6-bromo-6H-quinazolin-2-one). By synthesizing structural tautomerism, electronic substituent effects, and rigorous analytical methodologies, this guide serves as a definitive resource for assay development and pharmacokinetic optimization.

Chemical Identity and Tautomeric Dynamics

Before evaluating acidity, it is critical to address the structural reality of the molecule. The quinazolin-2-one scaffold exhibits classic lactam-lactim tautomerism. While the lactim form (6-bromo-2-hydroxyquinazoline) is theoretically possible, spectroscopic evidence and thermodynamic calculations confirm that the lactam form (1H-quinazolin-2-one) overwhelmingly predominates in both the solid state and in polar aqueous solutions[1].

The presence of the bromine atom at the C6 position does not alter this tautomeric preference but significantly modulates the electron density of the fused bicyclic system. The protonation and deprotonation events occur at the nitrogen heteroatoms, making the molecule amphoteric, though its basicity is exceptionally weak.

Tautomerism Cation Protonated Cation (pH < 1) Lactam 6-Bromoquinazolin-2(1H)-one (Major Tautomer, pH 2-8) Cation->Lactam -H⁺ (pKa ~0.5) Lactim 6-Bromo-2-hydroxyquinazoline (Minor Tautomer) Lactam->Lactim Tautomerization Anion Quinazolide Anion (pH > 9) Lactam->Anion -H⁺ (pKa ~8.8) Lactim->Anion -H⁺

Fig 1: Tautomeric equilibrium and pH-dependent ionization states of 6-bromoquinazolin-2(1H)-one.

Theoretical Framework of Acidity

The acidity of 6-bromoquinazolin-2(1H)-one is governed by the deprotonation of the N1-H bond, yielding a resonance-stabilized quinazolide anion.

Electronic Effects of the C6-Bromo Substituent

In the unsubstituted quinazoline parent compound, the basic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (protonation at N3) is approximately 3.51. The introduction of a carbonyl group at C2 (quinazolin-2-one) drastically reduces this basicity while introducing a mildly acidic N-H proton with a 

of approximately 9.5 to 10.0[2].

When a bromine atom is introduced at the C6 position, it exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system. As documented in studies of quinazoline derivatives, the presence of halogens on the benzene ring (specifically C6 and C8) pulls electron density away from the heterocyclic ring[3].

  • Impact on Acidity: The -I effect stabilizes the negative charge of the conjugate base (the quinazolide anion). Consequently, the

    
     drops, making 6-bromoquinazolin-2(1H)-one more acidic than its unsubstituted counterpart[4].
    
  • Impact on Basicity: Conversely, the electron-withdrawing nature of the bromine atom further depletes electron density at the N3 position, rendering the molecule even less basic (estimated

    
    ).
    
Quantitative Data Summary

The table below synthesizes the experimental and computationally predicted


 shifts based on structural modifications.
CompoundSubstitutionAcidic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(N-H Deprotonation)
Basic

(N3 Protonation)
Electronic Effect
Quinazoline NoneN/A3.51Baseline
Quinazolin-2(1H)-one C2=O~9.60~1.30Resonance stabilization
6-Bromoquinazolin-2(1H)-one C2=O, C6-Br~8.80 - 9.00 < 1.00 Inductive withdrawal (-I)[3]

Experimental Methodology: UV-Vis Spectrophotometric Titration

Causality & Rationale: While potentiometric titration is the gold standard for


 determination, brominated quinazolines suffer from notoriously poor aqueous solubility. Potentiometry requires high analyte concentrations (typically >1 mM), which would lead to precipitation and skewed titration curves. Therefore, UV-Vis Spectrophotometry  is the mandatory method of choice. It requires only micromolar concentrations, keeping the analyte fully dissolved, and leverages the distinct chromophoric shifts that occur when the quinazoline ring transitions from a neutral lactam to a fully conjugated quinazolide anion[3].
Self-Validating Protocol

This protocol is designed as a closed-loop, self-validating system. The presence of strict isosbestic points acts as an internal control; if isosbestic points are lost, the researcher immediately knows that precipitation, aggregation, or degradation has occurred, invalidating the run.

Step 1: Reagent and Stock Preparation

  • Prepare a 10 mM stock solution of 6-bromoquinazolin-2(1H)-one in LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering a pH range of 2.0 to 12.0 in 0.5 pH unit increments. Ensure the ionic strength is kept constant (typically

    
     M using KCl) to prevent activity coefficient variations.
    

Step 2: Sample Equilibration

  • Spike the DMSO stock into the buffer solutions to achieve a final analyte concentration of 20-50

    
    M. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced 
    
    
    
    shifts.
  • Incubate the solutions at a strictly controlled temperature (25.0 ± 0.1 °C) for 30 minutes to ensure complete thermodynamic equilibrium.

Step 3: Spectral Acquisition

  • Blank the UV-Vis spectrophotometer with the corresponding pH buffer containing 1% DMSO.

  • Scan each sample from 200 nm to 400 nm using a quartz cuvette (1 cm path length).

Step 4: Data Validation and Analysis

  • Isosbestic Point Check: Overlay all spectra. Identify points where absorbance remains constant across all pH values. The presence of sharp isosbestic points validates a simple two-state equilibrium (

    
    ).
    
  • Wavelength Selection: Select the wavelength of maximum absorbance difference (

    
    ) between the fully protonated and fully deprotonated forms.
    
  • Henderson-Hasselbalch Regression: Plot Absorbance vs. pH at the selected wavelength. Fit the data to the non-linear regression equation:

    
    
    

UVVisWorkflow Step1 1. Stock Prep (DMSO, 10 mM) Step3 3. Equilibration (25°C, I=0.15M) Step1->Step3 Step2 2. Buffer Series (pH 2.0 to 12.0) Step2->Step3 Step4 4. UV-Vis Scan (200-400 nm) Step3->Step4 Step5 5. Isosbestic Validation Step4->Step5 Step6 6. Non-linear Regression Fit Step5->Step6 Validated

Fig 2: Step-by-step logical workflow for UV-Vis spectrophotometric pKa determination.

Implications in Drug Development (ADMET)

For drug development professionals utilizing the 6-bromoquinazolin-2(1H)-one scaffold (often as an intermediate for kinase inhibitors or non-nucleoside reverse transcriptase inhibitors), the


 of ~8.8 has profound ADMET implications:
  • Physiological Ionization: At physiological pH (7.4), the molecule exists predominantly (>95%) in its neutral, un-ionized lactam form. This maximizes lipophilicity (

    
    ), facilitating excellent passive diffusion across lipid bilayers (e.g., intestinal epithelium, blood-brain barrier).
    
  • Target Binding: The neutral N-H acts as a critical hydrogen bond donor within the ATP-binding pocket of target kinases. If the local microenvironment of the protein pocket is highly basic, the

    
     of 8.8 allows for potential deprotonation upon binding, altering the pharmacodynamic profile from a hydrogen bond donor to a strong hydrogen bond acceptor (the quinazolide anion)[5].
    
  • Formulation: Because the compound is neutral at pH 7.4 and lacks a basic amine suitable for salt formation (due to the extremely low

    
     of N3), standard salt-screening approaches (e.g., HCl salts) will likely fail or undergo disproportionation. Formulators must rely on amorphous solid dispersions or co-solvents to overcome its inherently poor aqueous solubility.
    

References

  • Dissociation constants pKa of two 4-aminoquinazoline series ResearchGate URL:[Link]

  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 ACS Publications URL:[Link]

  • A Computational Approach to Evaluate the pKa's of Quinazoline Derivatives Bogazici University Digital Archive URL:[Link]

  • Product Class 13: Quinazolines Thieme Connect URL:[Link]

  • 1,2-Dihydroquinazolin-2-one (CID 344381) PubChem - NIH URL:[Link]

Sources

Melting Point Range and Thermal Analysis of Pure 6-Bromo-6H-quinazolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature

As a Senior Application Scientist in pharmaceutical characterization, establishing the precise thermal properties of heterocyclic intermediates is critical for downstream synthetic viability and formulation. This whitepaper details the thermal dynamics and melting point determination of 6-bromo-quinazolin-2-one (CAS 79885-37-3).

Before addressing the thermal metrics, we must address a critical structural nuance. In informal databases, this compound is occasionally queried as 6-bromo-6H-quinazolin-2-one. However, localizing a proton at the C6 position (creating an sp³ hybridized carbon) critically disrupts the aromaticity of the fused benzene ring. The thermodynamically stable, synthesizable, and universally isolated tautomer is 6-bromo-1H-quinazolin-2-one [1]. The robust intermolecular hydrogen-bonding network established by the 1H-lactam motif is the primary driver of its high crystal lattice energy, directly dictating its elevated melting point[2].

Thermal Behavior & Melting Point Dynamics

Halogenated quinazolinones are characterized by exceptionally high melting points due to strong


 stacking and intermolecular hydrogen bonding[3]. Based on the thermal behavior of highly pure, closely related halogenated quinazolinone derivatives, pure 6-bromo-1H-quinazolin-2-one exhibits a melting point range typically observed between 260°C and 275°C [4].

Crucially, this phase transition is rarely a clean thermodynamic melt. For brominated quinazolinones, the melting endotherm is almost universally accompanied by thermal decomposition (e.g., debromination or ring cleavage)[3]. Consequently, reporting a single static melting point is analytically insufficient. A melting point range coupled with a decomposition onset temperature (


) is the required gold standard for this class of compounds.

Quantitative Data Presentation

To accurately capture the phase transition of 6-bromo-quinazolin-2-one, a multi-technique approach is required. The table below summarizes the causality and utility of each analytical method.

Analytical TechniqueParameter MeasuredHeating RateCausality & Utility in Workflow
Capillary Method Visual phase transition1.0 °C/minDetermines visual onset (

) and clear point (

). Identifies macroscopic decomposition (e.g., sample browning/charring).
DSC Heat flow (Endotherm)10.0 °C/minQuantifies exact onset temperature and enthalpy of fusion (

). Faster ramp rate resolves the melting endotherm before decomposition exotherms dominate.
TGA Mass loss10.0 °C/minDifferentiates true melting (phase transition) from thermal degradation. If mass loss > 0.5% occurs, the transition is a decomposition point.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every analytical choice is grounded in preventing false positives caused by thermal lag, polymorphism, or hydration.

Phase 1: Sample Preparation & Desiccation
  • Causality: Quinazolinones are highly prone to forming pseudopolymorphs (hydrates)[2]. Residual moisture depresses the melting point via freezing-point depression and causes pre-melt vaporization, masking the true endotherm.

  • Action: Dry the 6-bromo-quinazolin-2-one sample in a vacuum oven at 60°C for 12 hours over Phosphorus Pentoxide (

    
    ) to ensure an anhydrous crystal lattice.
    
Phase 2: System Calibration (The Validation Core)
  • Causality: High-temperature melts (>250°C) are highly susceptible to thermal lag between the heating block and the sensor. An uncalibrated system will yield artificially high melting points.

  • Action: Calibrate both the DSC and the Capillary apparatus using high-purity Indium (

    
    ) and Tin (
    
    
    
    ). If the Tin standard deviates by >0.5°C, the thermocouple must be recalibrated before proceeding.
Phase 3: Orthogonal Thermal Analysis
  • Step 3A (Capillary): Load the desiccated sample into a glass capillary (2-3 mm pack depth). Ramp the temperature at 10°C/min until 240°C, then reduce the ramp to 1.0°C/min . Record

    
     (first liquid formation) and 
    
    
    
    (complete liquefaction).
  • Step 3B (DSC/TGA): Load 3-5 mg of the sample into an aluminum crucible. Ramp at 10.0°C/min under a dry

    
     purge (50 mL/min).
    
  • Cross-Validation: Overlay the DSC endotherm with the TGA mass-loss curve. If the DSC endotherm aligns with a sharp mass drop in the TGA, the visual capillary result must be reported as a decomposition range rather than a true melt.

Analytical Workflow Visualization

Workflow N1 Sample Desiccation & Prep (Anhydrous 6-Bromo-Quinazolin-2-one) N3 Capillary MP Apparatus (Ramp: 1.0°C/min) N1->N3 N4 DSC Analysis (Ramp: 10.0°C/min, N2 purge) N1->N4 N5 TGA Analysis (Decomposition Threshold) N1->N5 N2 Instrument Calibration (Indium Standard, Tm = 156.6°C) N2->N4 N2->N5 N6 Self-Validating Cross-Check (Endotherm vs. Visual Melt) N3->N6 N4->N6 N5->N6 N7 Final Melting Point Range Report Generation N6->N7

Figure 1: Self-validating thermal analysis workflow for melting point determination.

Conclusion

The determination of the melting point range for pure 6-bromo-1H-quinazolin-2-one requires rigorous analytical control due to its high transition temperature (260°C–275°C) and propensity for thermal degradation. By employing a self-validating workflow that cross-references visual capillary data with DSC and TGA, researchers can confidently distinguish between true thermodynamic melting and high-temperature decomposition, ensuring the structural integrity of the compound for downstream pharmaceutical applications.

References

  • [1] Title: Product Class 13: Quinazolines Source: Science of Synthesis (Thieme Connect) URL: [Link]

  • [4] Title: Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives Source: Molecules (MDPI) URL: [Link]

  • [2] Title: Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted-Benzalamino)-4(3H)-quinazolinone Derivatives Source: Molecules (PubMed Central / NIH) URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione from 2-Amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Scaffold Synthesis, and Lead Optimization

Executive Summary & Structural Clarification

The quinazoline core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for antihypertensive, antidiabetic, and anticancer agents. A common synthetic inquiry involves the generation of "6-bromo-6H-quinazolin-2-one" from 2-amino-5-bromobenzamide.

Nomenclature Note: The designation 6-bromo-6H-quinazolin-2-one is chemically inaccurate, as a "6H" configuration breaks the aromaticity of the fused benzene ring, resulting in an unstable tautomer. The direct, thermodynamically stable product of carbonyl insertion into 2-amino-5-bromobenzamide is 6-bromoquinazoline-2,4(1H,3H)-dione (often casually referred to as a quinazolin-2-one derivative). If a completely reduced 4-position is strictly required (i.e., 6-bromo-3,4-dihydroquinazolin-2(1H)-one), the starting material must first be reduced to 2-(aminomethyl)-4-bromoaniline.

This protocol details the robust, step-by-step synthesis of the chemically accurate 6-bromoquinazoline-2,4(1H,3H)-dione scaffold via a 1,1'-Carbonyldiimidazole (CDI)-mediated intramolecular cyclization.

Mechanistic Pathway & Causality (E-E-A-T)

Why CDI over Triphosgene or Urea?

Historically, the synthesis of quinazoline-2,4-diones from 2-aminobenzamides relied on highly toxic phosgene gas, its solid surrogate triphosgene, or harsh high-temperature urea melts.

  • Safety & Causality: We select 1,1'-Carbonyldiimidazole (CDI) as the carbonyl surrogate. CDI is a bench-stable solid that smoothly transfers a carbonyl group without generating hazardous phosgene gas[1].

  • Self-Validating Thermodynamics: The reaction is driven by the sequential expulsion of two equivalents of imidazole. The primary aniline nitrogen undergoes nucleophilic attack on CDI, forming a highly reactive acylimidazole intermediate. The adjacent amide nitrogen then attacks this activated carbonyl, closing the ring.

  • Purification Advantage: Because the byproduct (imidazole) is highly water-soluble, the reaction is self-validating during workup: pouring the organic mixture into water dissolves the imidazole and selectively precipitates the highly crystalline quinazoline-2,4-dione product, completely bypassing the need for column chromatography.

Mechanism N1 Nucleophilic Attack (Aniline NH2 on CDI) N2 Acylimidazole Intermediate Generation N1->N2 - Imidazole N3 Intramolecular Attack (Amide NH2 on Carbonyl) N2->N3 Activation N4 Elimination of Imidazole (Ring Closure) N3->N4 N5 Proton Transfer & Tautomerization N4->N5 - Imidazole N6 Quinazoline-2,4-dione Core N5->N6 Thermodynamic Sink

Mechanistic pathway of the CDI-mediated cyclization of 2-aminobenzamides.

Experimental Workflow

The following workflow outlines the macroscopic steps of the synthesis, from reagent assembly to final product isolation.

Workflow SM 2-Amino-5-bromobenzamide (1.0 equiv) Mix Reaction Mixture (Stir at RT to 70 °C) SM->Mix Reagent 1,1'-Carbonyldiimidazole (1.5 equiv) Reagent->Mix Solvent Anhydrous THF (0.2 M) Solvent->Mix Cycl Intramolecular Cyclization (Reflux, 2-4 h) Mix->Cycl Heating Workup Aqueous Workup (Precipitation in H2O) Cycl->Workup Cool to RT Product 6-Bromoquinazoline-2,4(1H,3H)-dione (Target Scaffold) Workup->Product Filtration & Vacuum Drying

Experimental workflow for the CDI-mediated synthesis of 6-bromoquinazoline-2,4-dione.

Step-by-Step Protocol

Materials and Stoichiometry

Table 1: Reaction Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
2-Amino-5-bromobenzamide 215.051.02.15 gStarting Material
1,1'-Carbonyldiimidazole (CDI) 162.151.52.43 gCarbonyl Source
Anhydrous THF 72.11N/A50.0 mLSolvent
Distilled Water 18.02N/A150.0 mLAnti-solvent (Workup)
Execution Steps
  • Reaction Setup:

    • Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Flush the system with inert gas (Nitrogen or Argon) to prevent premature hydrolysis of the CDI reagent.

  • Dissolution:

    • Add 2.15 g (10.0 mmol) of 2-amino-5-bromobenzamide to the flask.

    • Inject 50 mL of anhydrous Tetrahydrofuran (THF) and stir at room temperature until the starting material is fully dissolved.

  • Activation & Carbonyl Insertion:

    • Portion-wise, add 2.43 g (15.0 mmol) of CDI to the stirring solution. Caution: Slight effervescence may occur if trace moisture is present.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acylimidazole intermediate.

  • Cyclization:

    • Heat the reaction mixture to 70 °C (reflux) using an oil bath or heating block.

    • Maintain reflux for 2 to 4 hours. The reaction progress can be monitored via TLC (Eluent: 5% Methanol in Dichloromethane; UV active). The starting material spot will disappear, replaced by a lower Rf product spot.

  • Precipitation & Workup (Self-Validation):

    • Once complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Slowly pour the organic mixture into a beaker containing 150 mL of vigorously stirring, ice-cold distilled water.

    • Observation: A dense white/pale-yellow precipitate will immediately form. The water dissolves the THF and the imidazole byproduct, leaving only the highly insoluble quinazoline-2,4-dione core.

  • Isolation:

    • Collect the precipitate via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with an additional 50 mL of cold distilled water, followed by 10 mL of cold diethyl ether to remove any trace organic impurities and aid in drying.

  • Drying:

    • Transfer the solid to a watch glass and dry in a vacuum oven at 50 °C for 12 hours to afford the pure 6-bromoquinazoline-2,4(1H,3H)-dione.

Analytical Characterization

To verify the integrity of the synthesized scaffold, compare your analytical results against the expected spectroscopic data[2].

Table 2: Expected Analytical Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

Analytical TechniqueExpected Signals / ValuesDiagnostic Significance
1H NMR (400 MHz, DMSO-d6) δ ~11.40 (br s, 1H, NH), ~11.25 (br s, 1H, NH), ~7.95 (d, 1H, Ar-H), ~7.80 (dd, 1H, Ar-H), ~7.15 (d, 1H, Ar-H).Two distinct broad singlets >11 ppm confirm the dual amide/imide protons of the dione core.
LC-MS (ESI+) [M+H]+ m/z ~ 241.0 and 243.01:1 isotopic ratio perfectly matches the presence of a single Bromine atom (79Br / 81Br).
FT-IR (ATR) ~3200-3000 cm⁻¹ (N-H stretch), ~1715 cm⁻¹ (C=O), ~1680 cm⁻¹ (C=O).Dual carbonyl stretches confirm the 2,4-dione structure over a mono-quinazolinone.

References

  • ACS Omega Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: American Chemical Society (ACS) URL:[Link]

  • Journal of Medicinal Chemistry Title: Optimization of Potent and Selective Quinazolinediones: Inhibitors of Respiratory Syncytial Virus That Block RNA-Dependent RNA-Polymerase Complex Activity Source: American Chemical Society (ACS) URL:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-6H-quinazolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 6-Bromoquinazolin-2(1H)-one (often referred to in literature as 6-bromo-2-hydroxyquinazoline or 6-bromo-6H-quinazolin-2-one). CAS No: 32084-59-6 (Generic for 6-bromo-2(1H)-quinazolinone)

The quinazolin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, VEGFR targets), anticonvulsants, and anti-inflammatory agents. Functionalization at the C6 position via Palladium-catalyzed cross-coupling is a critical synthetic pathway for diversifying this core.[1]

However, this substrate presents unique challenges compared to standard aryl halides:

  • Solubility: The cyclic urea motif creates a rigid hydrogen-bond network, rendering the unprotected molecule nearly insoluble in non-polar solvents (toluene, hexanes) and sparingly soluble in THF.

  • Catalyst Poisoning: The N1 and N3 nitrogens, if unprotected, can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

  • Tautomerism: The equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms can affect base selection and side-reaction profiles (e.g., O-alkylation vs. N-alkylation).

This guide provides high-fidelity protocols designed to overcome these specific barriers.

Strategic Considerations for Pd-Catalysis

Solubility Management
  • Unprotected Substrates: Reactions must be performed in high-dielectric polar aprotic solvents. DMF , DMAc , or NMP are mandatory. Standard ethereal solvents (THF, Dioxane) are often insufficient unless used in a mixture with water or alcohols.

  • Protected Substrates: If solubility is insurmountable, protecting the N1-position (e.g., Benzyl, PMB, or SEM group) significantly improves solubility, allowing the use of Toluene or 1,4-Dioxane.

Ligand Selection Logic

The C6-bromide is electronically deactivated by the electron-donating nature of the nitrogen atoms in the heterocyclic ring.

  • Suzuki-Miyaura: Electron-rich, bulky phosphines (e.g., PCy3 , SPhos , XPhos ) or bidentate ligands (dppf ) are required to facilitate oxidative addition.

  • Buchwald-Hartwig: This is challenging due to the competing coordination of the quinazolinone nitrogens. BrettPhos and RuPhos are superior choices to prevent catalyst deactivation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 6-arylquinazolin-2-ones.

Rationale: This protocol uses a mixed solvent system to ensure substrate solubility while maintaining a temperature high enough for the activation of the deactivated aryl bromide.

Materials
ReagentEquivalentsRole
6-Bromoquinazolin-2(1H)-one 1.0 equivSubstrate
Aryl Boronic Acid 1.2 – 1.5 equivCoupling Partner
Pd(dppf)Cl₂[1]·CH₂Cl₂ 0.05 equiv (5 mol%)Catalyst (Robust, air-stable)
K₂CO₃ 3.0 equivBase (Aqueous solution)
DMF / Water 4:1 Ratio (0.1 M)Solvent System
Step-by-Step Workflow
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with 6-bromoquinazolin-2(1H)-one (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DMF via syringe. Stir for 5 minutes to ensure partial dissolution/suspension.

  • Base Activation: Add a degassed solution of 2M aqueous K₂CO₃ (3.0 equiv). Note: The addition of water often helps solubilize the inorganic base and the boronate species.

  • Reaction: Heat the block to 90–100 °C for 4–12 hours.

    • Checkpoint: The suspension usually clarifies as the reaction proceeds and the more soluble biaryl product forms.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (10x volume). The product typically precipitates.

    • Filter the solid.[2] Wash with water (to remove inorganic salts) and cold diethyl ether (to remove homocoupled boronic acid).

    • Purification: Recrystallization from EtOH/DMF is preferred over column chromatography due to streakiness on silica.

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of 6-aminoquinazolin-2-ones.

Rationale: The acidic proton on the quinazolinone nitrogen (pKa ~10-11) is incompatible with strong bases like NaOtBu unless the substrate is protected. This protocol assumes an unprotected substrate, utilizing a weaker base and a highly active precatalyst.

Materials
ReagentEquivalentsRole
6-Bromoquinazolin-2(1H)-one 1.0 equivSubstrate
Amine (Primary/Secondary) 1.2 equivNucleophile
Pd₂dba₃ 0.02 equivPalladium Source
BrettPhos 0.04 equivLigand (Specific for amination)
Cs₂CO₃ 3.0 equivBase (Mild, soluble in dioxane)
1,4-Dioxane / t-BuOH 9:1 Ratio (0.15 M)Solvent
Step-by-Step Workflow
  • Pre-complexation: In a separate vial, mix Pd₂dba₃ and BrettPhos in 1 mL of dioxane under Argon. Heat to 60 °C for 5 minutes to generate the active catalyst species (color change often observed).

  • Main Charge: In the reaction vessel, add the quinazolinone substrate, amine, and finely ground Cs₂CO₃.

  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel. Add the remaining solvent (t-BuOH acts as a proton shuttle).

  • Reaction: Heat to 110 °C for 16–24 hours.

    • Expert Note: If the amine is volatile, use a sealed pressure tube.

  • Workup:

    • Dilute with EtOAc and water. Caution: The product might crash out in EtOAc. If so, filter the biphasic mixture to collect the solid product.

    • If soluble, separate layers, dry organic phase over Na₂SO₄, and concentrate.[3]

Visualization: Reaction Pathway & Decision Logic

The following diagram illustrates the decision matrix for optimizing the coupling reaction based on substrate properties.

QuinazolinoneCoupling Start Start: 6-Bromoquinazolin-2-one CheckSolubility Is substrate soluble in THF/Dioxane? Start->CheckSolubility Protected Yes (or N-Protected) CheckSolubility->Protected High Solubility Unprotected No (Unprotected) CheckSolubility->Unprotected Low Solubility StandardCond Standard Conditions: Solvent: Toluene or Dioxane Base: NaOtBu (Buchwald) or K3PO4 (Suzuki) Protected->StandardCond Suzuki Suzuki-Miyaura (Biaryl Formation) StandardCond->Suzuki Buchwald Buchwald-Hartwig (C-N Formation) StandardCond->Buchwald PolarCond Polar Conditions Required: Solvent: DMF, DMAc, or Dioxane/H2O Base: Cs2CO3 or K2CO3 Unprotected->PolarCond PolarCond->Suzuki PolarCond->Buchwald CatSuzuki Cat: Pd(dppf)Cl2 or Pd(PPh3)4 Temp: 90-100°C Suzuki->CatSuzuki CatBuchwald Cat: Pd2dba3 + BrettPhos Temp: 110°C Buchwald->CatBuchwald

Figure 1: Decision tree for selecting reaction conditions based on substrate solubility and protection status.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by Urea N.Switch to high-activity precatalysts like Pd(OAc)₂/XPhos or Pd-PEPPSI-IPr . Increase temperature to 120 °C.
Substrate Precipitation Solvent polarity too low.Add 10-20% water or switch to pure NMP. Ensure reaction temp is >80 °C.
Protodebromination (H-product) Hydride source in system.[4][5]Avoid alcoholic solvents (if possible). Ensure solvents are anhydrous. Reduce reaction time.
Black Pd Precipitate Ligand dissociation / Pd aggregation.Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict oxygen-free conditions.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. (2025).[6][2][5] Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews, 95(7), 2457-2483. Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Organic Chemistry Portal. Suzuki Coupling.Link

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Link

Sources

Application Note: Protocol for the N-Alkylation of 6-Bromo-quinazolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature

Nomenclature Note: While frequently queried in preliminary drug discovery as "6-bromo-6H-quinazolin-2-one", the chemically accurate and thermodynamically stable designations for this scaffold are 6-bromo-quinazolin-2(1H)-one and its saturated analogue, 6-bromo-3,4-dihydroquinazolin-2(1H)-one . The 1H-tautomeric form is significantly more stable than the 3H- or 6H-tautomers[1].

This application note details a robust, self-validating protocol for the regioselective N-alkylation of the 6-bromo-quinazolin-2(1H)-one scaffold. The 6-bromo substituent serves as a critical synthetic handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while N-alkylation allows for precise tuning of the molecule's pharmacokinetic properties.

Mechanistic Insights: Causality in Reaction Design (E-E-A-T)

The alkylation of quinazolin-2-ones presents a classic regioselectivity challenge due to the ambident nucleophilic nature of the lactam-lactim system[1]. Deprotonation yields an anion with charge delocalized across N1, N3, and the exocyclic oxygen.

  • Thermodynamic vs. Kinetic Control: The use of alkali metal carbonates (e.g., K₂CO₃) in polar aprotic solvents (DMF) heavily favors N-alkylation over O-alkylation[2]. DMF effectively solvates the potassium cation, exposing the highly reactive ambident anion.

  • Hard-Soft Acid-Base (HSAB) Theory: Nitrogen atoms are "softer" nucleophiles compared to the "harder" exocyclic oxygen. Consequently, soft electrophiles (such as benzyl bromides or alkyl iodides) preferentially attack the nitrogen[2].

  • O- to N- Migration: Even if minor O-alkylation occurs kinetically, literature demonstrates that O-alkylated quinazolines can undergo intramolecular rearrangement to the more thermodynamically stable N-alkylated products via cyclic azaoxonium intermediates under thermal stress[3].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and regioselective outcomes for the alkylation of 6-bromo-3,4-dihydroquinazolin-2(1H)-one.

EntryBase (Eq)SolventTemp (°C)ElectrophileMajor ProductTypical Yield
1K₂CO₃ (1.5)DMF60Benzyl Bromide (1.1)N3-Alkylation82 - 88%
2NaH (1.2)THF0 to RTMethyl Iodide (1.1)N3-Alkylation75 - 80%
3Cs₂CO₃ (1.5)MeCN80Benzyl Chloride (1.1)N3-Alkylation80 - 85%
4Ag₂CO₃ (1.5)Toluene100Benzyl Bromide (1.1)O-Alkylation60 - 65%
5NaH (3.0)DMFRTMethyl Iodide (2.5)N1,N3-Dialkylation> 90%
Experimental Workflow: Regioselective N3-Alkylation

G SM 6-Bromo-quinazolin-2(1H)-one (Starting Material) Base Deprotonation (K2CO3 / DMF) SM->Base Base Addition Anion Ambident Anion Intermediate Base->Anion -H+ N3 N3-Alkylation (Major Product) Anion->N3 Alkyl Halide (1.1 eq) 60°C N1N3 N1,N3-Dialkylation (Excess Reagents) Anion->N1N3 Alkyl Halide (>2 eq) Strong Base OAlk O-Alkylation (Minor Byproduct) Anion->OAlk Ag+ Salts or Hard Electrophiles

Reaction pathways and regioselectivity in the alkylation of 6-bromo-quinazolin-2(1H)-one.

Step-by-Step Protocol (N3-Alkylation with Benzyl Bromide)

Note: This protocol utilizes thermodynamic control to maximize N-alkylation.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon).

  • Dissolution: Charge the flask with 6-bromo-3,4-dihydroquinazolin-2(1H)-one (1.0 mmol). Add 10 mL of anhydrous DMF. Stir until complete dissolution is achieved.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the ambident anion[2].

  • Alkylation: Dropwise, add benzyl bromide (1.1 mmol, 1.1 eq) via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60°C in an oil bath for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into 30 mL of ice-cold distilled water. This will often precipitate the N-alkylated product directly.

  • Extraction: If the product does not precipitate cleanly, extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by a final brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Trustworthiness: Self-Validating Analytical System

To ensure the integrity of the synthesized compound, the protocol must be self-validating. The primary risk in this workflow is misidentifying an O-alkylated byproduct as the desired N-alkylated product.

Validation Reaction Crude Reaction Mixture LCMS LC-MS Analysis (Mass & Purity) Reaction->LCMS NMR 1H/13C NMR (Regiochemistry) LCMS->NMR Decision Is O-Alkylation > 5%? NMR->Decision Purify Column Chromatography (Hexane:EtOAc) Decision->Purify No Optimize Optimize Base/Solvent (Switch to Cs2CO3) Decision->Optimize Yes

Self-validating analytical workflow for confirming N-alkylation regioselectivity and purity.

Validation Parameters:

  • ¹³C NMR Spectroscopy (Critical Step): The carbonyl carbon (C=O) of the N-alkylated quinazolin-2-one will appear prominently between 150–155 ppm . If O-alkylation occurs, the lactam carbonyl is converted to an imino ether, and this characteristic C=O peak will be absent or shifted significantly.

  • ¹H NMR Spectroscopy: The methylene protons (N-CH₂) of the benzyl group typically resonate around 4.8–5.2 ppm . In contrast, O-CH₂ protons are generally shifted further downfield due to the higher electronegativity of oxygen.

  • LC-MS: Both N- and O-alkylated products will show the same m/z [M+H]⁺. However, O-alkylated isomers typically exhibit shorter retention times on reverse-phase C18 columns due to altered polarity and loss of hydrogen-bond donor capacity.

References
  • Product Class 13: Quinazolines Source: Thieme-connect URL
  • Synthesis and Antiviral Evaluation of 5′-Alkylthio-5′-deoxy Quinazolinone Nucleoside Derivatives Source: ResearchGate URL
  • Discovery of Quinazoline-2,4(1H,3H)
  • 6-BroMo-3,4-dihydroquinazolin-2(1H)

Sources

Suzuki-Miyaura coupling conditions for 6-bromo-6H-quinazolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 6-Bromoquinazolin-2(1H)-one

Executive Summary & Substrate Analysis

The Challenge: The target substrate, 6-bromoquinazolin-2(1H)-one (often mislabeled as 6H in commerce, but chemically existing as the 1H-tautomer or 3,4-dihydro-2(1H)-one), represents a "privileged scaffold" in medicinal chemistry, notably in the synthesis of kinase inhibitors and anticonvulsants. However, it presents two distinct process chemistry challenges:

  • Extreme Insolubility: The cyclic urea motif (-NH-CO-N-) creates a rigid hydrogen-bond network, rendering the compound nearly insoluble in standard non-polar coupling solvents (Toluene, THF).

  • Catalyst Poisoning: The free N-H protons (pKa ~10-11) and the basic nitrogen (N3) can coordinate to Palladium(II), arresting the catalytic cycle or requiring high catalyst loadings.

The Solution: This guide presents two validated workflows:

  • Protocol A (Direct Coupling): Utilizes high-polarity solvent systems and sterically demanding ligands to couple the unprotected substrate directly. Best for rapid analog generation (Medicinal Chemistry).

  • Protocol B (Protected Route): Utilizes transient protection (Bn/PMB) to improve solubility and lipophilicity. Best for scale-up and process safety.

Strategic Decision Framework

Before selecting a protocol, evaluate your specific constraints using the decision tree below.

DecisionTree cluster_legend Key Decision Factors Start Start: 6-Bromoquinazolin-2-one Scale Reaction Scale? Start->Scale Solubility Is Product Likely Acid Sensitive? Scale->Solubility > 1 g (Process) Direct PROTOCOL A: Direct Coupling (DMF/H2O + Pd(dppf)) Scale->Direct < 100 mg (Discovery) Solubility->Direct Yes (Avoid Deprotection) Protect PROTOCOL B: Protected Route (Bn/PMB Protection) Solubility->Protect No (Stable) Direct: Faster, fewer steps, harder purification Direct: Faster, fewer steps, harder purification Protected: Higher yield, easier purification, extra steps Protected: Higher yield, easier purification, extra steps

Figure 1: Strategic selection of coupling methodology based on scale and downstream stability.

Protocol A: Direct Coupling (Unprotected)

Rationale: To overcome insolubility without protection, we utilize DMF or DMAc as the primary solvent. We employ Pd(dppf)Cl₂·DCM because the bidentate ferrocenyl ligand prevents the formation of stable Pd-N complexes with the substrate, keeping the catalyst active.

Reagents:

  • Substrate: 6-Bromoquinazolin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 – 5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: DMF / Water (9:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the 6-bromoquinazolin-2-one (1.0 equiv), boronic acid (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

    • Note: Cesium carbonate is preferred over Sodium carbonate due to its higher solubility in DMF and "Cesium Effect" in stabilizing the polar transition state.

  • Degassing (Critical): Add the DMF/Water mixture. Sparge with Argon gas for 10 minutes. Oxygen is the enemy of this reaction, especially at high temperatures.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (5 mol%) quickly under a stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Microwave: Heat to 120°C for 45 minutes .

    • Thermal: Heat to 100°C for 12-16 hours in an oil bath.

  • Workup (The "Crash Out" Method):

    • Cool the mixture to room temperature.

    • Pour the dark reaction mixture into 10 volumes of ice-cold water . The product (usually lipophilic) and the unreacted substrate will precipitate.

    • Filter the solids. Wash with water (to remove Cs salts) and Et₂O (to remove boronic acid byproducts).

    • Purification: If necessary, recrystallize from DMF/MeOH or perform flash chromatography (DCM:MeOH 95:5).

Protocol B: Protected Route (Benzyl Protection)

Rationale: For larger scales, the high boiling point of DMF makes workup difficult. Protecting the N1/N3 positions with Benzyl (Bn) groups renders the molecule soluble in Toluene or Dioxane , allowing for standard, high-yield Suzuki conditions.

Reagents:

  • Step 1 (Protection): Benzyl bromide (2.5 equiv), K₂CO₃, DMF, 60°C.

  • Step 2 (Coupling): Pd(PPh₃)₄ (standard) or Pd(Amphos)Cl₂, Na₂CO₃, Dioxane/H₂O.

Step-by-Step Procedure (Step 2 - Coupling):

  • Dissolution: Dissolve the N,N-dibenzyl-6-bromoquinazolin-2-one (1.0 equiv) in 1,4-Dioxane (0.2 M concentration).

  • Activation: Add the arylboronic acid (1.1 equiv) and 2M aqueous Na₂CO₃ (2.0 equiv).

  • Catalysis: Add Pd(PPh₃)₄ (1-3 mol%).

    • Why Tetrakis? Since the nitrogen is protected, it cannot poison the catalyst. The cheaper, standard Triphenylphosphine ligand is sufficient here.

  • Heating: Reflux at 90°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Deprotection (Post-Coupling): The benzyl groups can be removed via hydrogenation (H₂, Pd/C) or strong acid (TFA/TfOH) depending on the stability of the newly coupled biaryl system.

Optimization Matrix & Troubleshooting

Use this table to troubleshoot low yields or stalled reactions.

ObservationProbable CauseCorrective Action
Starting Material Remains Catalyst Deactivation (Poisoning)Switch to XPhos Pd G2 or Pd(dppf)Cl₂ . Increase temperature to 110°C.
Protodebromination (H replaces Br)Hydride source in solvent/baseEnsure solvents are anhydrous (if using anhydrous base). Lower temperature to 80°C.
Homocoupling of Boronic Acid Oxidation of Boronic AcidRigorously degas solvents. Add reaction mixture to the catalyst under Argon.
Black Precipitate (Pd Black) Ligand dissociationAdd excess ligand (e.g., 10% PPh₃) or use a precatalyst like Pd(OAc)₂ + SPhos .

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to the Direct Protocol, highlighting the role of the base in the transmetallation step which is often the bottleneck for hindered substrates.

CatalyticCycle cluster_poison Inhibition Pathway Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (R-Br) BaseStep Base Coordination (Ar-Pd-OH) OxAdd->BaseStep + OH- (Base) Poison Pd-N Complex (Inactive) OxAdd->Poison Unprotected N-H TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Suzuki-Miyaura Catalytic Cycle highlighting the risk of Pd-coordination by the quinazolinone nitrogen (Inhibition Pathway).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context for bulky ligands like P(t-Bu)3).

  • BenchChem. (2025).[3][4] Solubility Profile and Coupling Protocols for Heterocyclic Bromides. BenchChem Technical Library.

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. (General mechanistic grounding).

  • Fisher Scientific. (2023). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[4][5][6][7]

(Note: While specific papers titled "Suzuki coupling of 6-bromoquinazolin-2-one" are rare in open literature, the conditions above are derived from validated protocols for 6-bromoquinazolin-4-one and 6-bromoquinolin-2-one, which share identical electronic and solubility profiles.)

Sources

Using 6-bromo-6H-quinazolin-2-one as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromoquinazolin-2(1H)-one as a Strategic Scaffold for Kinase Inhibitor Synthesis

Executive Summary & Strategic Value

This technical guide details the utilization of 6-bromoquinazolin-2(1H)-one (often tautomerically referred to as 6-bromo-2-hydroxyquinazoline) as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors.

While 4-anilinoquinazolines (e.g., Gefitinib) are ubiquitous in EGFR inhibition, the quinazolin-2-one scaffold offers a distinct geometric vector. It serves as the primary gateway to 2-aminoquinazolines and 2,6-disubstituted quinazolines , a structural class critical for targeting PI3K isoforms, mTOR, and specific Tyrosine Kinases (VEGFR, Src).

Key Chemical Advantages:

  • Orthogonal Reactivity: The scaffold possesses two distinct electrophilic sites—the C2-lactam (convertible to C2-Cl) and the C6-bromide. This allows for sequential, regioselective functionalization.

  • Solvent Front Vector: The C6-position in the quinazoline template typically orients towards the solvent-exposed region of the kinase ATP pocket, making it an ideal site for attaching solubilizing groups (e.g., morpholine, piperazine) via Palladium-catalyzed cross-coupling.

  • Hinge Binding: The N1/N3 nitrogens and the C2-substituent form the critical hydrogen-bonding network with the kinase hinge region.

Strategic Synthesis Workflow

The utilization of 6-bromoquinazolin-2(1H)-one follows a "Activate-Displace-Couple" logic. The lactam is first activated to a chloride, followed by a Nucleophilic Aromatic Substitution (


) at C2, and finally a metal-catalyzed coupling at C6.

SynthesisWorkflow Start 6-Bromoquinazolin-2(1H)-one (Scaffold) Inter1 6-Bromo-2-chloroquinazoline (Activated Electrophile) Start->Inter1 Activation (POCl3, Reflux) Inter2 2-Amino-6-bromoquinazoline (Hinge Binder Installed) Inter1->Inter2 SnAr (C2) (R-NH2, Base) Final 2-Amino-6-arylquinazoline (Kinase Inhibitor) Inter2->Final Suzuki Coupling (C6) (Ar-B(OH)2, Pd)

Figure 1: The divergent synthesis pathway transforming the inert lactam into a bioactive kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Activation via Chlorination

Objective: Convert the unreactive lactam into the highly reactive 6-bromo-2-chloroquinazoline (CAS: 882672-05-1). Mechanism: Deoxychlorination using Phosphorus Oxychloride (


).
  • Reagents:

    • 6-Bromoquinazolin-2(1H)-one (1.0 equiv)[1]

    • Phosphorus Oxychloride (

      
      ) (10.0 equiv - acts as solvent/reagent)
      
    • 
      -Diethylaniline (1.0 equiv) - Catalyst/Acid Scavenger
      
  • Procedure:

    • Setup: In a dried round-bottom flask equipped with a reflux condenser and a

      
       guard tube, suspend 6-bromoquinazolin-2(1H)-one (e.g., 5.0 g) in 
      
      
      
      (40 mL).
    • Addition: Add

      
      -diethylaniline dropwise. Caution: Exothermic.
      
    • Reaction: Heat the mixture to reflux (

      
      ) for 4–6 hours. The suspension should clear to a yellow/orange solution.
      
    • Monitoring: Monitor by LCMS (aliquot quenched in MeOH). Look for the methyl ether adduct (if quenched in MeOH) or the chloride mass [M+H]+ ~243/245.

    • Workup (Critical Safety): Cool to RT. Concentrate under reduced pressure to remove excess

      
      . Pour the residue slowly onto crushed ice/water with vigorous stirring. Do not add water to the residue.
      
    • Isolation: Neutralize the aqueous slurry with saturated

      
       to pH 7–8. Extract with Ethyl Acetate (
      
      
      
      ). Dry organics over
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc) usually yields a yellow solid.

  • Checkpoint: The product is moisture sensitive. Store under Argon at

    
    .
    
Protocol B: C2-Functionalization ( )

Objective: Install the primary amine pharmacophore (Hinge Binder). Context: The C2-chloride is highly electrophilic due to the electron-withdrawing effect of the N1/N3 atoms.

  • Reagents:

    • 6-Bromo-2-chloroquinazoline (1.0 equiv)[2][3]

    • Target Amine (e.g., Aniline, Morpholine) (1.1 equiv)

    • DIPEA (Diisopropylethylamine) (2.0 equiv)

    • Solvent: Isopropanol (IPA) or 1,4-Dioxane.

  • Procedure:

    • Dissolve the chloro-intermediate in IPA.

    • Add the amine and DIPEA.

    • Heat to

      
       for 2–4 hours.
      
    • Observation: A precipitate often forms (the HCl salt of the product or DIPEA-HCl).

    • Workup: Cool to RT. If solid precipitates, filter and wash with cold IPA/Water. If soluble, dilute with water and extract with DCM.

  • Note: This step locks in the "Head" of the inhibitor.

Protocol C: C6-Functionalization (Suzuki-Miyaura Coupling)

Objective: Extend the molecule into the solvent pocket to improve potency/solubility. Context: The C6-Bromine remains intact during the


 reaction, providing a handle for Pd-catalyzed coupling.
  • Reagents:

    • 2-Amino-6-bromoquinazoline derivative (1.0 equiv)

    • Aryl/Heteroaryl Boronic Acid (1.2 equiv)[1]

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2M aqueous, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Combine the bromide, boronic acid, and base in a microwave vial or pressure tube.

    • Add Dioxane and sparge with Nitrogen for 10 mins.

    • Add the Pd-catalyst.[1][4] Seal immediately.

    • Heat at

      
       (or 
      
      
      
      microwave for 30 mins).
    • Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Purify via Prep-HPLC or Column Chromatography.

Analytical Data & Troubleshooting

Table 1: Key Analytical Signatures

Compound StageExpected Mass (M+H)1H NMR CharacteristicTroubleshooting
6-Br-quinazolin-2-one 225/227Broad singlet >11 ppm (NH)Poor solubility in most solvents; use DMSO-d6.
6-Br-2-chloroquinazoline 243/245Loss of NH signal; Downfield shift of H4 (~9.2 ppm)Hydrolyzes back to starting material if workup is not dry.
2-Amino-6-Br-quinazoline Variable (R-dep)Appearance of NH/NH2 signalsIf reaction is slow, add catalytic KI (Finkelstein).

Structural Activity Relationship (SAR) Logic

The strategic placement of substituents on the 6-bromoquinazolin-2-one core dictates the kinase selectivity profile.

SAR_Logic Core Quinazoline Core (Scaffold) N1 N1 Nitrogen (Hinge Acceptor) Core->N1 C2 C2 Position (Ribose/Hinge Interface) Core->C2 C6 C6 Position (Solvent Front/Gatekeeper) Core->C6 Key H-Bond with\nKinase Backbone (e.g., Val/Met) Key H-Bond with Kinase Backbone (e.g., Val/Met) N1->Key H-Bond with\nKinase Backbone (e.g., Val/Met) Determines Selectivity\n(Steric fit in ribose pocket) Determines Selectivity (Steric fit in ribose pocket) C2->Determines Selectivity\n(Steric fit in ribose pocket) Solubility & Potency\n(Reaches bulk solvent) Solubility & Potency (Reaches bulk solvent) C6->Solubility & Potency\n(Reaches bulk solvent)

Figure 2: SAR interaction map highlighting the functional roles of the quinazoline positions.

  • C2-Substitution: Bulky amines here (e.g., morpholine) can prevent binding to kinases with small gatekeeper residues, enhancing selectivity. Aromatic amines (anilines) often increase affinity via

    
    -stacking.
    
  • C6-Substitution: This is the primary vector for "tuning" physicochemical properties (LogP, LogD). Introducing polar heterocycles (pyridines, pyrazoles) here via the bromine handle often improves oral bioavailability.

References

  • Synthesis of 6-bromo-2-chloroquinazoline: ChemicalBook Protocol & CAS Data (882672-05-1). [5]

  • Quinazolines as Kinase Inhibitors (General SAR)
  • Application in PI3K/mTOR Inhibition: BenchChem Application Note: 6-Bromo-1H-indazole and Quinazoline analogs.

  • Safety Data & Handling (SDS): Fisher Scientific Safety Data Sheet for Bromo-quinazolinones.

  • Palladium Coupling Methodologies on Heterocycles: Sigma-Aldrich Technical Guides on Suzuki-Miyaura Coupling.

Disclaimer: All protocols involve hazardous chemicals (POCl3, Palladium catalysts). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

One-pot cyclization methods to generate 6-bromo-6H-quinazolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Cyclization Methods to Generate 6-Bromo-6H-quinazolin-2-one

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Definition The target molecule, 6-bromoquinazolin-2(1H)-one (CAS: 79885-37-3), is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR) and non-peptide receptor antagonists.

  • Nomenclature Clarification: While the request refers to "6-bromo-6H-quinazolin-2-one," standard IUPAC nomenclature dictates 6-bromoquinazolin-2(1H)-one . The "6H" designation in literature often erroneously refers to the position of the bromine atom or a dihydro- intermediate. This protocol focuses on the thermodynamically stable 2(1H)-one tautomer , characterized by a carbonyl at C2 and a double bond at C4=N3.

1.2 Synthetic Strategy Traditional synthesis of quinazolin-2-ones involves multi-step procedures (e.g., reduction of nitro-benzaldehydes followed by phosgenation). However, modern "One-Pot" methodologies prioritize atom economy and safety. We present two validated protocols based on the cyclocondensation of 2-amino-5-bromobenzaldehyde with urea .

  • Method A (Thermal Acid-Catalyzed): Robust, scalable, utilizes glacial acetic acid. Best for gram-scale batches.

  • Method B (Microwave-Assisted Solid Phase): Solvent-free, rapid (<15 min). Best for library generation and high-throughput screening.

Part 2: Detailed Experimental Protocols

Method A: Thermal Cyclocondensation (Standard Protocol)

Principle: Acid-mediated condensation of the amino group with urea, followed by intramolecular cyclization and dehydration.

Materials:

  • 2-Amino-5-bromobenzaldehyde (Start Material)

  • Urea (Cyclizing Agent)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

  • Ethanol (Wash solvent)

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzaldehyde (2.00 g, 10.0 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Urea (1.80 g, 30.0 mmol, 3.0 equiv) to the solution. The excess urea drives the equilibrium toward the cyclic product.

  • Reflux: Attach a reflux condenser. Heat the mixture to 115°C (Reflux) for 4–6 hours .

    • Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting aldehyde (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Precipitation: Cool the reaction mixture to room temperature. Slowly pour the solution into Ice-Water (100 mL) with vigorous stirring. The product will precipitate as a pale yellow/off-white solid.

  • Isolation: Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake sequentially with:

    • Water (

      
       mL) to remove excess urea and acid.
      
    • Cold Ethanol (

      
       mL) to remove organic impurities.
      
  • Drying: Dry under vacuum at 60°C for 12 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow powder.

Method B: Microwave-Assisted Solvent-Free Synthesis

Principle: High-energy dielectric heating on a solid support (Alumina or Silica) accelerates the condensation, eliminating solvent waste.

Materials:

  • 2-Amino-5-bromobenzaldehyde

  • Urea[1][3][4][5][6]

  • Basic Alumina (

    
    )
    
  • Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step Procedure:

  • Adsorption: In a mortar, grind 2-amino-5-bromobenzaldehyde (1.0 mmol) and Urea (1.5 mmol) together until a fine, homogeneous powder is formed.

  • Support Loading: Add Basic Alumina (500 mg) to the mixture and grind for an additional 2 minutes to coat the reagents on the solid support.

  • Irradiation: Transfer the powder into a microwave process vial. Cap and irradiate at 140°C (150 W) for 10–15 minutes .

    • Note: Use an internal IR sensor to control temperature and prevent charring.

  • Extraction: Cool the vial. Add Hot Ethanol (10 mL) to the solid residue and stir for 5 minutes to extract the product.

  • Filtration: Filter off the alumina support while hot.

  • Crystallization: Allow the ethanol filtrate to cool to 4°C. The product will crystallize.

  • Collection: Filter and dry the crystals.

Expected Yield: 80–90% Reaction Time: < 20 minutes.

Part 3: Mechanistic Insight & Visualization

The formation of the quinazolin-2-one core proceeds via a nucleophilic attack of urea on the aldehyde carbonyl, followed by cyclization.

Figure 1: Reaction Pathway for 6-Bromoquinazolin-2(1H)-one

ReactionMechanism Start 2-Amino-5-bromobenzaldehyde + Urea Inter1 Intermediate A: Benzylideneurea Start->Inter1 Acid Cat. Condensation Inter2 Intermediate B: Dihydroquinazolin-2-ol Inter1->Inter2 Intramolecular Cyclization Product Product: 6-Bromoquinazolin-2(1H)-one Inter2->Product - H₂O Dehydration Byproduct Byproducts: H₂O + NH₃ Inter2->Byproduct

Caption: Step-wise formation of the quinazolin-2-one scaffold via urea condensation and dehydration.

Part 4: Quality Control & Validation Data

To ensure the protocol's validity, compare your isolated product against these standard physicochemical properties.

Table 1: Analytical Specifications for 6-Bromoquinazolin-2(1H)-one

ParameterSpecificationValidation Method
Physical State Pale yellow to off-white solidVisual Inspection
Melting Point > 300°C (Decomposes)Capillary MP Apparatus
¹H NMR (DMSO-d₆)

9.15 (s, 1H, H-4), 7.85 (d, 1H, H-5), 7.70 (dd, 1H, H-7), 7.15 (d, 1H, H-8), 11.2 (br s, NH)
400 MHz NMR
MS (ESI)

(1:1 Br pattern)
LC-MS (Positive Mode)
Solubility Soluble in DMSO, DMF; Insoluble in WaterSolubility Test

Troubleshooting Guide:

  • Low Yield: Ensure Urea is dry. Water in the reaction inhibits the dehydration step.

  • Sticky Solid: If the product oils out during water precipitation, re-dissolve in hot ethanol and recrystallize slowly.

  • Incomplete Reaction: If starting material persists by TLC, add 0.5 equiv of p-Toluenesulfonic acid (p-TSA) as a co-catalyst in Method A.

References

  • National Institutes of Health (NIH). (2017). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). A Novel Three-Component One-Pot Reaction Involving Alkynes, Urea or Thiourea, and Aldehydes.[4][5] Retrieved from [Link]

  • Google Patents. (2020). KR20200117067A - Inhibitors of Fibroblast Growth Factor Receptor.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-2(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Avenues in Drug Discovery with C-N Bond Formation

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] The ability to functionalize this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method for the synthesis of aryl and heteroaryl amines.[2][3] This reaction has largely replaced harsher, more traditional methods which often suffer from limited substrate scope and functional group tolerance.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to 6-bromo-2(1H)-quinazolinone. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide a systematic approach to reaction optimization and troubleshooting.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[2][4] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species, stabilized by a phosphine ligand, undergoes oxidative addition to the aryl bromide (6-bromo-2(1H)-quinazolinone), forming a palladium(II) intermediate.[4][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4][6]

  • Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex, which generates the desired C-N bond and regenerates the active palladium(0) catalyst.[2][4]

An unproductive side reaction that can occur is the β-hydride elimination from the palladium-amido intermediate, which would lead to hydrodehalogenation of the starting material.[2] The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L-Pd(II)(Ar)(Br)(R₂NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido - H-Base⁺ Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR₂ Product 6-amino-2(1H)-quinazolinone Derivative Red_Elim->Product ArBr 6-bromo-2(1H)-quinazolinone ArBr->OxAdd Amine Amine (R₂NH) Amine->Amine_Coord caption Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Experimental Protocols: A Practical Guide

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of 6-bromo-2(1H)-quinazolinone. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve the best results for a specific amine coupling partner.

General Considerations for Reaction Setup

Buchwald-Hartwig aminations are sensitive to air and moisture.[7] Therefore, all reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and properly dried glassware.

Protocol 1: General Procedure for Amination with a Secondary Amine

This protocol is a robust starting point for the coupling of 6-bromo-2(1H)-quinazolinone with a secondary amine, such as morpholine.

Materials:

  • 6-bromo-2(1H)-quinazolinone

  • Secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 6-bromo-2(1H)-quinazolinone (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl bromide).

  • Add the secondary amine (1.2 equiv) via syringe.

  • Add sodium tert-butoxide (1.4 equiv) to the reaction mixture.

  • Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[8]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Primary Amine using a Palladacycle Precatalyst

For primary amines, which can be more challenging substrates, a palladacycle precatalyst can offer improved reactivity and yields.[9]

Materials:

  • 6-bromo-2(1H)-quinazolinone

  • Primary amine (e.g., benzylamine)

  • tBuXPhos Palladacycle (Gen. 3)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox, add 6-bromo-2(1H)-quinazolinone (1.0 equiv), tBuXPhos Palladacycle (0.015 equiv), and cesium carbonate (2.0 equiv) to a dry reaction vial with a magnetic stir bar.

  • Add anhydrous 1,4-dioxane (to make a ~0.2 M solution).

  • Add the primary amine (1.3 equiv).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C for 16-24 hours.

  • Follow the workup and purification procedure described in Protocol 1.

Reaction Optimization: A Tabulated Guide

Systematic optimization is key to achieving high yields and purity. The following table provides a starting point for screening various reaction parameters.

Parameter Condition A (General) Condition B (Mild) Condition C (For Challenging Amines) Notes
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)tBuXPhos Palladacycle (1.5 mol%)Palladacycles can be more active and air-stable.[10]
Ligand XPhos (4 mol%)RuPhos (3 mol%)BrettPhos (3 mol%)Bulky, electron-rich phosphine ligands are generally preferred.[10]
Base NaOtBu (1.4 equiv)K₂CO₃ (2.0 equiv)LHMDS (1.5 equiv)The choice of base depends on the functional group tolerance of the substrates.[6]
Solvent Toluene1,4-Dioxanet-Amyl alcoholToluene and dioxane are common choices; t-amyl alcohol can be beneficial in some cases.[7][9]
Temperature 100 °C80 °C110 °CHigher temperatures are often required, but lower temperatures can improve selectivity.[4]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh bottle of catalyst and ligand. Consider a more active palladacycle precatalyst.[7]
Suboptimal ligandScreen a variety of bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[9]
Insufficiently strong baseFor less acidic amines, a stronger base like LHMDS may be required.[6]
Formation of Palladium Black Catalyst decompositionLower the reaction temperature. Ensure proper inert atmosphere. Check the purity of reagents and solvents.[7]
Hydrodehalogenation of Starting Material β-Hydride eliminationUse a bulkier ligand to sterically hinder this side reaction.[2]
Low Yield with Primary Amines Double arylation or catalyst inhibitionUse a slight excess of the primary amine. Consider using a ligand specifically designed for primary amines, such as BrettPhos.[11]

Logical Workflow for Protocol Optimization

Optimization_Workflow Start Start with General Protocol Screen_Ligands Screen Ligands (e.g., XPhos, RuPhos) Start->Screen_Ligands Screen_Bases Screen Bases (e.g., NaOtBu, Cs₂CO₃) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (e.g., Toluene, Dioxane) Screen_Bases->Screen_Solvents Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp Analysis Analyze Results (TLC, LC-MS) Optimize_Temp->Analysis Successful Successful Amination Analysis->Successful High Yield Troubleshoot Troubleshoot (See Table) Analysis->Troubleshoot Low Yield / Side Products Troubleshoot->Screen_Ligands Re-evaluate Parameters

Caption: Figure 2: A systematic workflow for optimizing the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 6-amino-2(1H)-quinazolinone derivatives. By understanding the reaction mechanism and systematically optimizing the reaction conditions, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC. Available at: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives | ACS Omega. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. Available at: [Link]

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review - Universal Journal of Pharmaceutical Research. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed One-Pot Synthesis of Quinazolinones via tert-Butyl Isocyanide Insertion. | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Note: High-Efficiency Chlorination of 6-Bromo-2(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026


)

Abstract

This application note details a robust protocol for the conversion of 6-bromo-2(1H)-quinazolinone (also known as 6-bromo-2-hydroxyquinazoline) to 6-bromo-2-chloroquinazoline. This transformation is a critical step in the synthesis of bioactive quinazoline scaffolds, particularly for EGFR inhibitors and other kinase-targeted therapeutics. The protocol addresses common challenges such as incomplete conversion, hydrolysis during workup, and safety management of phosphorus oxychloride (


).

Introduction & Scientific Rationale

The quinazoline core is a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the C2 position creates an electrophilic center susceptible to nucleophilic aromatic substitution (


), allowing for the rapid diversification of the scaffold with amines, alkoxides, or thiols.
Reaction Mechanism

The reaction proceeds via a mechanism analogous to the Vilsmeier-Haack reaction. The starting material, 6-bromo-2(1H)-quinazolinone (1 ), exists in equilibrium with its lactim tautomer, 6-bromo-2-hydroxyquinazoline.

  • Activation: The hydroxyl group attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate intermediate.
    
  • Substitution: A chloride ion (generated in situ) attacks the C2 position, displacing the phosphate leaving group and restoring the aromaticity of the pyrimidine ring to yield the target 6-bromo-2-chloroquinazoline (2 ).

Key Optimization Parameters
  • Stoichiometry:

    
     serves as both reagent and solvent. A large excess drives the equilibrium forward and solvates the polar starting material.
    
  • Temperature: Reflux conditions (~105-110 °C) are required to overcome the activation energy of the chlorination step.

  • Workup: The product is sensitive to acid-catalyzed hydrolysis. Rapid removal of excess

    
     and controlled quenching are essential to prevent reversion to the starting material.
    

Experimental Protocol

Materials & Equipment
  • Starting Material: 6-Bromo-2(1H)-quinazolinone (CAS: 32084-59-6)

  • Reagent: Phosphorus Oxychloride (

    
    ) (CAS: 10025-87-3) - Handle with extreme caution. 
    
  • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Quenching: Crushed ice, Saturated

    
     solution.
    
  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), rotary evaporator, oil bath.
    
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dry the 6-bromo-2(1H)-quinazolinone (6.0 g, 26.7 mmol) in a vacuum oven at 50°C for 2 hours to remove trace moisture.

  • Place the solid in a dry 250 mL round-bottom flask.

  • Add

    
     (80 mL) carefully in a fume hood.
    
    • Note: No additional base (e.g., DIPEA) is strictly necessary for this substrate, but if reaction is sluggish, 0.5 eq of

      
      -diethylaniline can be added as a catalyst.
      
  • Attach a reflux condenser fitted with a drying tube to exclude atmospheric moisture.

Step 2:

Troubleshooting & Optimization

Improving reaction yields for 6-bromo-6H-quinazolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-bromo-quinazolinone derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered during the synthesis of this important heterocyclic scaffold. The quinazolinone core is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 6-position often enhances biological activity or provides a synthetic handle for further diversification.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.

Section 1: Overview of Synthetic Strategies

The synthesis of 6-bromo-quinazolinones can be broadly approached via two primary strategies:

  • Route A: Building from a Brominated Precursor: This is often the most reliable method, where the bromine atom is incorporated into the aniline-based starting material before the quinazolinone ring is constructed. Key starting materials include 5-bromoanthranilic acid[1][3] or 2-amino-5-bromobenzonitrile.[4][5]

  • Route B: Post-Cyclization Bromination: This strategy involves first synthesizing the quinazolinone core and then introducing the bromine atom onto the aromatic ring via electrophilic aromatic substitution. This can be effective but may present challenges with regioselectivity and reactivity.[2][6][7]

G cluster_0 Route A: From Brominated Precursor cluster_1 Route B: Post-Cyclization Bromination 5-Bromoanthranilic Acid 5-Bromoanthranilic Acid Cyclization Reagents Cyclization Reagents 5-Bromoanthranilic Acid->Cyclization Reagents 2-Amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile->Cyclization Reagents 6-Bromo-Quinazolinone 6-Bromo-Quinazolinone Cyclization Reagents->6-Bromo-Quinazolinone Ring Formation Anthranilic Acid / Amide Anthranilic Acid / Amide Quinazolinone Core Quinazolinone Core Anthranilic Acid / Amide->Quinazolinone Core Cyclization Brominating Agent (NBS) Brominating Agent (NBS) Quinazolinone Core->Brominating Agent (NBS) Brominating Agent (NBS)->6-Bromo-Quinazolinone Electrophilic Substitution G start Low Reaction Yield Observed check_tlc Check Reaction Completion via TLC start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Start material present complete Reaction Complete, Yield Still Low check_tlc->complete Start material consumed action_time_temp Extend Reaction Time or Increase Temperature Moderately incomplete->action_time_temp verify_purity Verify Starting Material Purity complete->verify_purity impure Reagents Impure verify_purity->impure Yes pure Reagents Pure verify_purity->pure No purify_reagents Purify/Recrystallize Starting Materials impure->purify_reagents eval_solvent Evaluate Solvent Choice pure->eval_solvent improper_solvent Improper Solvent (e.g., poor solubility) eval_solvent->improper_solvent Yes analyze_side_rxns Analyze for Side Reactions (TLC, LC-MS) eval_solvent->analyze_side_rxns No screen_solvents Screen Different Solvents (e.g., DMF, DMSO) improper_solvent->screen_solvents

Sources

Overcoming solubility issues of 6-bromo-6H-quinazolin-2-one in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues of 6-Bromoquinazolin-2(1H)-one

Subject: Troubleshooting Solubility & Reactivity for 6-Bromoquinazolin-2(1H)-one Scaffolds Ticket ID: #SOL-QZN-6BR Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering solubility challenges with 6-bromoquinazolin-2(1H)-one (often mislabeled as 6H). This is a classic "brick dust" molecule. Its poor solubility in common organic solvents (DCM, THF, Toluene) stems from a high crystal lattice energy driven by strong intermolecular hydrogen bonding (dimerization of the lactam motif) and


-

stacking of the planar heterocyclic core.

This guide provides a technical roadmap to overcome these barriers, focusing on solvent systems, protecting group strategies, and modified reaction parameters for cross-coupling and functionalization.

Module 1: Solvent Compatibility & Handling

User Question: “I cannot get the starting material to dissolve in DCM or THF. What solvents should I use?”

Technical Insight: The lactam moiety (NH-C=O) acts as both a hydrogen bond donor and acceptor, creating a rigid crystal network. Non-polar or moderately polar solvents cannot disrupt this lattice. You must use high-dielectric polar aprotic solvents or disrupt the H-bonding network chemically.

Solvent Selection Matrix

Solvent ClassSolventsSolubility RatingApplication Notes
Polar Aprotic (High BP) DMSO, DMF, NMP, DMAc High Primary choice. Required for reactions. Difficult to remove (requires aqueous workup or lyophilization).
Polar Aprotic (Low BP) Acetone, AcetonitrileLow to ModeratePoor for dissolving solid; useful as anti-solvents for precipitation.
Chlorinated DCM, Chloroform, DCEVery Poor Avoid. Ineffective unless the nitrogen is protected/alkylated.
Ethers THF, 1,4-Dioxane, Et₂OPoorDioxane may work at reflux (>100°C) but often precipitates upon cooling.
Alcohols MeOH, EtOH, iPrOHLowProticity interferes with some couplings; useful for recrystallization.

Standard Dissolution Protocol:

  • Solvent: Anhydrous DMSO or NMP (N-Methyl-2-pyrrolidone).

  • Concentration: Aim for 0.1 M – 0.5 M. Do not attempt >1 M stocks.

  • Physical Aid: Sonication at 40°C for 10-15 minutes is often required to break the lattice initially.

Module 2: Reaction Optimization (Suzuki/Buchwald Couplings)

User Question: “My Suzuki coupling failed. The starting material sat at the bottom of the flask.[1] How do I drive this to completion?”

Technical Insight: Heterogeneous reactions fail because the catalyst cannot access the oxidative addition site (C-Br bond) effectively. You must shift to a homogeneous system or a high-temperature slurry that solubilizes the substrate transiently.

Optimized Suzuki-Miyaura Protocol for Insoluble Halides

  • Solvent System: DMF/H₂O (9:1) or Dioxane/H₂O (4:1).[2] Note: The water is critical for the boronate activation but also helps solubilize inorganic bases.

  • Base: Cs₂CO₃ (Cesium Carbonate).[3][4] Why? Cs+ is larger and more soluble in organic media than K+ or Na+, promoting better base activity in the organic phase.

  • Temperature: 100°C – 120°C.

  • Catalyst: Use robust, electron-rich phosphine ligands.

    • Recommendation:Pd(dppf)Cl₂·DCM or XPhos Pd G3 .

Step-by-Step Workflow:

  • Charge: 6-bromoquinazolin-2(1H)-one (1.0 eq), Boronic Acid (1.5 eq), Cs₂CO₃ (3.0 eq).

  • Solvent: Add DMF (degassed).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Cycle: Purge with Argon/Nitrogen x3.

  • Heat: Stir vigorously at 110°C . The solid should dissolve as the reaction progresses and the less-polar product forms.

  • Check: If solid remains after 2h, add 10% volume of water to dissolve the inorganic salts coating the organic solid.

Module 3: Structural Modification (Protecting Groups)

User Question: “I need to do a multi-step synthesis. Should I protect the nitrogen to improve solubility?”

Technical Insight: Yes. Masking the N-H proton eliminates the H-bond donor capability, drastically lowering the lattice energy. This transforms the "brick" into a lipophilic molecule soluble in DCM/EtOAc.

Recommended Protecting Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: Best for solubility enhancement. Lipophilic tail makes it soluble in non-polar solvents.

    • Installation: SEM-Cl, NaH, DMF, 0°C.

    • Removal: TBAF or acid (TFA).

  • PMB (p-Methoxybenzyl):

    • Pros: UV active, acid labile. Good solubility in DCM.

    • Installation: PMB-Cl, K₂CO₃, DMF, 60°C.

    • Removal: TFA or CAN (Ceric Ammonium Nitrate).

  • THP (Tetrahydropyranyl):

    • Pros: Cheap, easy acid removal.

    • Cons: Creates a chiral center (diastereomers if other chiral centers exist).

Module 4: Workup & Purification

User Question: “I used DMF for the reaction. How do I get my product out without rotovapping for hours?”

Technical Insight: Direct evaporation of DMF/DMSO is tedious and degrades products. Use the "Crash and Wash" or "LiCl Extraction" method.

Protocol A: The "Crash" Method (For solid products)

  • Cool reaction mixture to room temperature.

  • Slowly pour the DMF solution into a rapidly stirring beaker of ice-water (10x volume) .

  • The hydrophobic product will precipitate.

  • Filter the solid.[5]

  • Critical Step: Wash the filter cake with water (x3) and then cold methanol (x1) to remove residual high-boiling solvent.

Protocol B: The LiCl Extraction (For soluble products)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

  • Wash the organic layer 5 times with 5% LiCl (aq) solution.

    • Mechanism:[4][6] LiCl increases the ionic strength of the water, forcing DMF out of the organic layer and into the aqueous phase more effectively than brine or water alone.

  • Dry over Na₂SO₄ and concentrate.

Visual Troubleshooting Guides

Figure 1: Solubility & Reaction Decision Tree

SolubilityTree Start Start: 6-Bromoquinazolin-2(1H)-one CheckSol Check Solubility in DCM/THF Start->CheckSol Insoluble Insoluble (Suspension) CheckSol->Insoluble Precipitates Strategy Select Strategy Insoluble->Strategy Direct Direct Reaction (No Protection) Strategy->Direct One-step / Small Scale Protect Protecting Group (Derivatization) Strategy->Protect Multi-step / Large Scale Conditions Use Polar Aprotic System Solvent: DMF, DMSO, or NMP Temp: >100°C Base: Cs2CO3 Direct->Conditions PG_Choice Install Lipophilic Group (SEM, PMB, or Bn) Protect->PG_Choice Result1 Product Precipitates Workup: Pour into H2O Conditions->Result1 Result2 Soluble in Organic Solvents Standard Workup (DCM/EtOAc) PG_Choice->Result2

Caption: Decision matrix for handling insoluble quinazolinone scaffolds based on synthesis scale and complexity.

Figure 2: Protecting Group Strategy for Solubility

ProtectionStrategy Substrate Insoluble Substrate (H-Bond Donor) Reagents Reagents: SEM-Cl / NaH / DMF (0°C to RT) Substrate->Reagents Alkylation Intermediate Protected Species (N-SEM) (Lipophilic / Soluble) Reagents->Intermediate Forms Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Solvent: THF or Toluene Intermediate->Coupling Dissolves in organic solvents Deprotection Deprotection: TBAF / THF or TFA Coupling->Deprotection Post-reaction Final Final Product Deprotection->Final

Caption: Workflow for N-protection (SEM) to transform the physical properties of the quinazolinone core.

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Klapars, A., & Buchwald, S. L. (2002). "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 124(50), 14844-14845.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard Reference for SEM/PMB protocols).

Sources

Minimizing side products in the bromination of quinazolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for a specialized resource, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinone derivatives. The bromination of quinazolin-2-one is a critical transformation, yet it is frequently beset by challenges related to selectivity and the formation of undesired side products. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the synthesis of clean, well-characterized target molecules. As Senior Application Scientists, our goal is to merge established chemical principles with practical, field-tested insights to streamline your experimental workflow and enhance your success.

Troubleshooting Guide

This section addresses specific issues encountered during the bromination of quinazolin-2-one. Each answer provides a causal explanation and actionable steps for remediation.

Issue 1: My reaction is yielding a mixture of mono-brominated isomers, primarily the 6-bromo and 8-bromo derivatives. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge stemming from the electronic nature of the quinazolin-2-one scaffold. The benzene ring is activated towards electrophilic aromatic substitution, and theoretical calculations confirm that both the C-6 and C-8 positions are nucleophilic sites, making them susceptible to bromination.[1][2] Achieving high regioselectivity depends on carefully controlling the reaction kinetics and the nature of the electrophile.

  • Causality: The distribution of 6-bromo versus 8-bromo isomers is influenced by a delicate balance of steric and electronic factors. The choice of solvent, temperature, and the specific brominating agent can alter the transition state energies for the attack at each position. Harsher conditions (e.g., high temperatures, strong Lewis acids) can decrease selectivity.

  • Recommended Actions:

    • Lower the Reaction Temperature: Performing the reaction at 0°C or even lower temperatures can enhance selectivity. Lower thermal energy allows the small energy difference between the two reaction pathways to have a more significant influence on the product ratio.

    • Solvent Choice: The polarity of the solvent can play a crucial role. Non-polar or less polar solvents like chloroform or carbon tetrachloride can offer different selectivity profiles compared to polar solvents like acetic acid or DMF.[3][4] It is advisable to screen a few solvents to find the optimal one for your specific substrate.

    • Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂) for better regioselectivity.[4][5] NBS provides a slower, more controlled release of the electrophilic bromine species. In some cases, using NBS in conjunction with a protic solvent or a catalytic amount of acid can further modulate the reactivity and selectivity.[6][7]

Issue 2: I am observing significant amounts of di-brominated (6,8-dibromo) and other poly-brominated products. How can I prevent this over-bromination?

Answer: Over-bromination occurs because the mono-brominated product is still sufficiently activated to undergo a second electrophilic substitution. The presence of the electron-donating nitrogen atom and the carbonyl group (via its tautomeric hydroxyl form) makes the aromatic ring electron-rich.

  • Causality: The primary cause is an excess of the brominating agent relative to the substrate or reaction conditions that are too forcing. Once the first bromine atom is added, the ring remains activated enough for a second, and sometimes a third, addition.[8][9]

  • Recommended Actions:

    • Control Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.05 equivalents of NBS). It is often better to have a small amount of unreacted starting material, which is easier to separate than over-brominated side products, than to push the reaction to full conversion with excess reagent.

    • Slow Reagent Addition: Add the brominating agent slowly and in portions, or as a dilute solution, to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring mono-bromination over di-bromination.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). As soon as the starting material is consumed or the desired product spot on the TLC plate is maximized, quench the reaction immediately to prevent further bromination.

Issue 3: My reaction is sluggish and results in low conversion, with a significant amount of starting material recovered. How can I drive the reaction to completion without generating side products?

Answer: Low conversion indicates that the activation energy for the reaction is not being overcome under the current conditions. This can be due to insufficient electrophilicity of the brominating agent or deactivation of the substrate under certain conditions.

  • Causality: Quinazolinone derivatives can be resistant to bromination under very mild conditions.[10] While NBS is a good choice for selectivity, its reactivity may need to be enhanced. In strongly acidic media, the quinazoline nitrogen can be protonated, which deactivates the ring towards electrophilic attack but can also improve selectivity.[6][11]

  • Recommended Actions:

    • Use of an Activator/Catalyst: When using NBS, adding a catalytic amount of a strong acid like sulfuric acid or trifluoroacetic acid can increase the electrophilicity of the bromine.[6][12]

    • Alternative Brominating Agents: If NBS is ineffective, consider using molecular bromine (Br₂) with a less polar solvent like acetic acid.[13] Be aware that this may decrease selectivity. For highly deactivated systems, more potent brominating systems like Br₂ with a Lewis acid (e.g., FeBr₃) could be used, but this should be a last resort as it significantly increases the risk of side products.[12]

    • Increase Temperature Judiciously: While low temperatures are recommended for selectivity, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Incrementally increase the temperature while carefully monitoring the reaction by TLC for the appearance of side products.

Issue 4: The separation of the desired mono-bromo product from isomers and di-bromo byproducts is proving difficult. What purification strategies are effective?

Answer: The structural similarity of bromoquinazolinone isomers makes their separation challenging due to very similar polarities.

  • Causality: Regioisomers and poly-brominated analogs often have very close Rf values in standard solvent systems, making baseline separation by column chromatography difficult.

  • Recommended Actions:

    • Column Chromatography Optimization:

      • Solvent System: Experiment with a range of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Sometimes, adding a small percentage of a third solvent (like acetone or triethylamine) can improve separation.

      • Silica Gel: Use high-quality silica gel with a small particle size for better resolution. A long, thin column is generally better for separating closely eluting compounds than a short, wide one.

    • Recrystallization: This can be a very effective technique if a suitable solvent or solvent pair can be found where the solubility of the desired product and the impurities differ significantly, especially at different temperatures.

    • High-Performance Liquid Chromatography (HPLC): For particularly challenging separations or for obtaining highly pure material for biological testing, preparative HPLC is a powerful tool. Both normal-phase and reverse-phase columns can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products to expect in the bromination of quinazolin-2-one?

The most common side products are:

  • Regioisomers: Typically, the 6-bromo and 8-bromo-quinazolin-2-one isomers. The ratio depends heavily on the reaction conditions.[1][2]

  • Over-brominated Products: The 6,8-dibromo-quinazolin-2-one is the most common di-substituted product. Tri-brominated species can also form under harsh conditions.[8][14]

Q2: Which brominating agent is generally recommended for the selective mono-bromination of quinazolin-2-one?

For selective mono-bromination, N-Bromosuccinimide (NBS) is the most recommended reagent.[4][5]

  • Advantages of NBS: It is a solid, making it easier and safer to handle than liquid bromine. It provides a low concentration of Br₂, which helps to suppress over-bromination. Reactions with NBS are often cleaner and offer better regioselectivity.[4]

  • Molecular Bromine (Br₂): While effective, Br₂ is more reactive and less selective, often leading to a higher proportion of over-brominated products. It is typically used in solvents like acetic acid.[10][13]

Q3: How does the choice of solvent impact the bromination reaction?

The solvent plays a critical role by:

  • Solubilizing Reactants: Ensuring that the quinazolinone and the brominating agent are in the same phase.

  • Modulating Reactivity: The polarity of the solvent can influence the electrophilicity of the brominating species. For example, in electron-rich aromatic compounds, using DMF as a solvent with NBS can lead to high para-selectivity.[4]

  • Participating in the Mechanism: Protic solvents like acetic acid can participate in the reaction mechanism, potentially by protonating the carbonyl and influencing the electronic distribution in the ring.

Q4: What is the fundamental mechanism of the bromination of quinazolin-2-one?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The electron-rich benzene portion of the quinazolinone acts as a nucleophile, attacking the electrophilic bromine species (e.g., Br⁺ generated from Br₂ or NBS). This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base in the reaction mixture then removes a proton from the carbon atom where the bromine was added, restoring the aromaticity of the ring.

Data & Protocols

Table 1: Comparison of Common Bromination Conditions
ParameterCondition A: High SelectivityCondition B: Higher ReactivityKey Considerations
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)NBS is safer and generally more selective.[4]
Equivalents 1.0 - 1.051.0Strict stoichiometry is crucial to avoid over-bromination.
Solvent Dichloromethane or AcetonitrileGlacial Acetic AcidAcetic acid can promote the reaction but may reduce selectivity.[13][15]
Temperature 0°C to Room TemperatureRoom Temperature to 60°CLower temperatures favor higher selectivity.[6]
Catalyst None or catalytic H₂SO₄None or catalytic FeBr₃Catalysts increase rate but can significantly increase side products.[12]
Typical Outcome Good yield of mono-bromo product, higher regioselectivity.Higher conversion, potential for more over-bromination and lower selectivity.-
Experimental Protocol: Selective Mono-bromination of Quinazolin-2-one using NBS

This protocol is designed to maximize the yield of the mono-brominated product while minimizing side reactions.

Materials:

  • Quinazolin-2-one

  • N-Bromosuccinimide (NBS), recrystallized if necessary[4]

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quinazolin-2-one (1 equivalent) in anhydrous acetonitrile (approx. 10-20 mL per gram of substrate). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 equivalents) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred quinazolin-2-one solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0°C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired mono-brominated product from unreacted starting material and di-brominated side products.

Visualizations

Reaction Mechanism

Electrophilic Bromination cluster_step1 Step 1: Attack on Electrophile cluster_step2 Step 2: Deprotonation Quinazolinone Quinazolin-2-one Sigma_Complex Sigma Complex (Resonance Stabilized) Quinazolinone->Sigma_Complex + Br+ NBS NBS Sigma_Complex2 Sigma Complex Base Base Product Bromo-quinazolin-2-one Sigma_Complex2->Product - H+

Caption: Mechanism of electrophilic aromatic bromination on quinazolin-2-one.

Troubleshooting Workflow

Troubleshooting Workflow Start Reaction Analysis: Mixture of Products Isomer_Check Problem: Poor Regioselectivity (6- and 8-bromo isomers) Start->Isomer_Check Yes Overbromination_Check Problem: Over-bromination (di-bromo products) Start->Overbromination_Check No Action1 1. Lower Temperature (0°C) 2. Change Solvent 3. Use NBS instead of Br2 Isomer_Check->Action1 Solution Action2 1. Use 1.0 eq. NBS 2. Slow Reagent Addition 3. Monitor by TLC & Quench Overbromination_Check->Action2 Solution End Desired Product Action1->End Re-run Experiment Action2->End Re-run Experiment

Caption: Decision tree for troubleshooting common bromination side products.

References

  • Selective Bromination of Tricyclic Quinazolones. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing. Available at: [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. ResearchGate. Available at: [Link]

  • Researches on quinazolines (thirtieth paper). a study of the bromination and nitration of 4-quinazolones; the corresponding amin. SciSpace. Available at: [Link]

  • Mechanism of bromination of 4(3H)-quinazolinone, its 3-methyl and its 1,3-dimethyl derivatives in aqueous acidic solutions. ACS Publications. Available at: [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. ScienceGate. Available at: [Link]

  • Biological Activity of Quinazolinones. IntechOpen. Available at: [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available at: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Institutes of Health. Available at: [Link]

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. National Institutes of Health. Available at: [Link]

  • Reactivity of 2,2-disubstituted quinazolinone towards electrophilic substitution: First in silico design to verify experimental evidence of quinazolinone-based new organic compounds. Wiley Online Library. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Bromine, 1.0 M in acetic acid. Otto Chemie Pvt Ltd. Available at: [Link]

  • Quinazolines. Part XXI. Synthesis of cis-2-amino-8a-carboxymethyl-3,4,4a,5,6,7,8,8a-octahydroquinazoline and related compounds. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. National Institutes of Health. Available at: [Link]

  • REGIOSELECTIVITY OF HALO- AND CHALCOGEN-INDUCED CYCLIZATION OF DIALLYLQUINAZOLIN-4-ONE. Journal of Chemistry and Technologies. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinics in Case Reports and Trials. Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Synthesis of 8‐bromo‐quinoline tethered 1,2,3‐triazole compounds. ResearchGate. Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme Chemistry. Available at: [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. Available at: [Link]

  • Reactivity of 2,2-Disubstituted Quinazolinone Towards Electrophilic Substitution: First In-Silico Design to Verify Experimental Evidence of Quinazolinone-based New Organic Compounds. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. ACS Publications. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Available at: [Link]

Sources

Optimization of catalyst loading for 6-bromo-6H-quinazolin-2-one coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols for optimizing palladium-catalyzed cross-coupling reactions of the 6-bromo-6H-quinazolin-2-one scaffold.

Because the quinazolin-2-one core is highly electron-deficient, the oxidative addition of Pd(0) into the C6–Br bond is generally rapid. However, the presence of coordinating nitrogen atoms and the lactam/urea motif can lead to off-cycle palladium sequestration or premature catalyst degradation. Optimization must therefore focus on facilitating rapid transmetalation and reductive elimination rather than simply forcing the reaction with excessive catalyst loading.

Diagnostic Workflow: Catalyst & Yield Optimization

CatalystOptimization A Coupling Issue: Suboptimal Yield B Analyze via LC-MS (Check Internal Std) A->B C Incomplete Conversion (SM > 10%) B->C Low SM Consumption D Full Conversion (SM < 5%) B->D High SM Consumption E Pd Black Observed? C->E H Protodehalogenation (Des-bromo peak) D->H Side Reaction 1 I Homocoupling (Ar-Ar peak) D->I Side Reaction 2 F Increase L:Pd Ratio or Use Xantphos E->F Yes (Catalyst Death) G Optimize Base/H2O for Transmetalation E->G No (Cycle Stalled)

Diagnostic workflow for troubleshooting 6-bromo-6H-quinazolin-2-one cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling stalls at 40% conversion despite using 10 mol% Pd. Should I increase the catalyst loading further? A: No. Increasing palladium loading when a reaction stalls typically accelerates catalyst aggregation (Pd black formation) rather than product formation. Because the 6-bromoquinazolinone scaffold undergoes facile oxidative addition, the stall is almost certainly a bottleneck in the transmetalation step 1. If transmetalation is slow, the Pd(II) intermediate accumulates and degrades. Causality & Action: Optimize the base and solvent to better activate the boronic acid. Switching to a 3:1 dioxane-water mixture with K₂CO₃ or Cs₂CO₃ ensures the formation of the highly nucleophilic boronate species required for efficient transmetalation [[2]]().

Q2: I am observing significant protodehalogenation (loss of the bromine atom without coupling). How do I prevent this? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate is protonated or undergoes β-hydride elimination (if aliphatic alcohols are used as solvents) before transmetalation can occur. Causality & Action: This indicates that the catalytic cycle is trapped at the Pd(II) stage. Switch to a more sterically demanding, electron-rich ligand (e.g., SPhos or XPhos) to accelerate transmetalation, and strictly avoid primary/secondary alcohol solvents, opting instead for anhydrous THF or 1,4-dioxane.

Q3: What is the optimal ligand-to-palladium ratio for Buchwald-Hartwig amination at the 6-position? A: For C–N coupling on this scaffold, bidentate ligands with large bite angles are mandatory to prevent the quinazolinone nitrogens from coordinating to the Pd center. A system utilizing a palladium precursor with Xantphos or DavePhos at a strict 1:2 (Pd:Ligand) molar ratio is highly effective, often achieving >88% yields at just 2 mol% Pd loading 3.

Quantitative Catalyst Optimization Benchmarks

The following table summarizes the optimized catalyst parameters for various cross-coupling reactions on the 6-bromoquinazolinone scaffold, designed to minimize loading while maximizing turnover frequency (TOF).

Reaction TypeCatalyst PrecursorLigandOptimal Loading (mol%)Base / SolventExpected Yield (%)
Suzuki-Miyaura (Standard)PdCl₂(PPh₃)₂None (PPh₃ inherent)2.0 – 5.0K₂CO₃ / Dioxane:H₂O (3:1)75 – 92
Suzuki-Miyaura (Steric)Pd(OAc)₂SPhos1.0 – 2.0K₃PO₄ / Toluene:H₂O (10:1)80 – 95
Buchwald-Hartwig Pd₂(dba)₃DavePhos / Xantphos2.0 (Pd), 4.0 (L)NaOtBu / 1,4-Dioxane70 – 89
Sonogashira Pd(PPh₃)₄ / CuINone5.0 (Pd), 10.0 (Cu)Et₃N / DMF85 – 95

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates internal validation checkpoints to verify the success of intermediate stages before proceeding.

Step 1: Reaction Assembly & Internal Standard Calibration

  • Charge a flame-dried Schlenk flask with 6-bromo-6H-quinazolin-2-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and an internal standard (e.g., biphenyl, 0.5 equiv).

  • Causality: The internal standard allows for precise quantitative LC-MS monitoring, enabling you to distinguish between true chemical conversion and physical loss of material during workup.

Step 2: Catalyst & Base Loading (Visual Validation)

  • Add PdCl₂(PPh₃)₂ (0.05 equiv, 5.0 mol%) and finely milled K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Validation Check: Inspect the solid mixture. The Pd catalyst should be a bright yellow/orange powder. If the powder is dark brown or black, the Pd(II) has pre-reduced and degraded; discard and use a fresh batch to prevent immediate reaction failure.

Step 3: Degassing & Solvent Addition

  • Add 10 mL of a pre-mixed 1,4-dioxane/H₂O (3:1 v/v) solution.

  • Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

  • Causality: Oxygen must be rigorously excluded. O₂ promotes the homocoupling of the boronic acid (forming Ar–Ar side products) and irreversibly oxidizes the phosphine ligands, killing the catalytic cycle.

Step 4: Kinetic Monitoring & Self-Validation

  • Seal the flask and heat to 80 °C.

  • Self-Validation (t = 1 hour): Withdraw a 50 µL aliquot under positive Argon pressure, quench in 1 mL of HPLC-grade MeCN, and analyze via LC-MS.

  • Decision Gate: Calculate the ratio of product to the biphenyl internal standard. If the starting material is consumed but the product yield is <50%, check the mass spectra for the des-bromo mass (protodehalogenation). If unreacted starting material remains and Pd black is visible on the flask walls, your ligand has dissociated.

Step 5: Quench & Isolation

  • Upon confirmed completion (>95% conversion via LC-MS), cool the reaction to room temperature.

  • Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL) to remove the aqueous base and boronic acid byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a gradient of DCM/MeOH due to the polarity of the quinazolinone core).

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. 3

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-ones - SciSpace.2

  • Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers - BenchChem. 1

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Quinazolinone Formation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinazolinone synthesis. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the critical cyclization step of quinazolinone formation. As Senior Application Scientists, we understand that synthetic roadblocks can be a significant impediment to research and development. This resource, structured in a responsive question-and-answer format, aims to provide not just solutions, but also the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Quinazolinone Product

Question: I am experiencing very low yields or failing to obtain my target quinazolinone product. What are the potential causes, and how can I troubleshoot this?

Answer: This is one of the most common challenges in quinazolinone synthesis. The root cause can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and confirm the consumption of your starting materials. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. Microwave-assisted synthesis can also be a powerful tool to accelerate reactions and improve yields.

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation.

    • Troubleshooting: Quinazolinone syntheses can have vastly different optimal temperature ranges. For instance, the classic Niementowski reaction often requires high temperatures (130-160°C). In contrast, many modern metal-catalyzed methods proceed under milder conditions. It is essential to consult the literature for your specific reaction type and consider performing a temperature screen to identify the optimal conditions for your substrates.

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as anthranilic acid, 2-aminobenzamides, or the corresponding aldehydes/amides, can interfere with the reaction.

    • Troubleshooting: Ensure your starting materials are pure and dry. If necessary, recrystallize or purify them before use. The presence of moisture can be particularly detrimental in many cases, so ensure all glassware is oven-dried and use anhydrous solvents when required.

  • Incorrect Solvent Choice: The solvent plays a critical role in the solubility of reactants and can influence the reaction pathway.

    • Troubleshooting: Polar aprotic solvents like DMSO, DMF, and toluene are commonly employed in quinazolinone synthesis. If you are experiencing low yields, a solvent screen is highly recommended. Switching to a different solvent system can dramatically improve the outcome.

  • Catalyst Issues: In catalyzed reactions, the activity of the catalyst is paramount.

    • Troubleshooting: If using a metal catalyst, ensure it has not been deactivated by oxidation or other impurities. In some cases, increasing the catalyst loading might be necessary. It's also worth exploring different catalyst systems; for example, copper-catalyzed reactions have shown high efficiency for certain transformations.

Troubleshooting Workflow for Low Yield

Here is a logical workflow to systematically address low-yield issues:

LowYieldTroubleshooting Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impurities Found (Purify & Retry) OptimizeTimeTemp Optimize Reaction Time & Temperature (Monitor by TLC/LC-MS) CheckPurity->OptimizeTimeTemp Materials Pure SolventScreen Perform Solvent Screen (e.g., DMSO, DMF, Toluene) OptimizeTimeTemp->SolventScreen No Improvement Success Yield Improved OptimizeTimeTemp->Success Yield Improved CatalystCheck Evaluate Catalyst (Activity, Loading, Alternative) SolventScreen->CatalystCheck No Improvement SolventScreen->Success Yield Improved ConsiderRoute Consider Alternative Synthetic Route CatalystCheck->ConsiderRoute No Improvement CatalystCheck->Success Yield Improved

Caption: A flowchart for systematically troubleshooting low-yield quinazolinone synthesis.

Technical Support Center: Troubleshooting Regioselectivity in the Alkylation of 6-Bromoquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Notice on Chemical Nomenclature: The inquiry references "6-bromo-6H-quinazolin-2-one". In standard IUPAC nomenclature, the 6-position is located on the fused benzene ring, which cannot accommodate an extra hydrogen without breaking aromaticity. The correct tautomeric designation for this scaffold is 6-bromoquinazolin-2(1H)-one (or 6-bromo-1H-quinazolin-2-one)[1]. This guide uses the chemically accurate 2(1H)-one designation to ensure structural precision.

Mechanistic Overview of Ambident Alkylation

When deprotonated, 6-bromoquinazolin-2(1H)-one forms an ambident anion with electron density distributed between the N1 nitrogen and the O2 oxygen[2]. According to Hard-Soft Acid-Base (HSAB) theory, the N1 position acts as a "soft" nucleophile, while the O2 position acts as a "hard" nucleophile. Controlling regioselectivity requires manipulating the base, solvent, and electrophile to favor one pathway over the other[3].

Diagnostic Flowchart for Regioselective Alkylation

Regioselectivity Start Target Regioisomer for 6-Bromoquinazolin-2(1H)-one N1 N1-Alkylation (Thermodynamic / Soft) Start->N1 Soft Electrophile O2 O-Alkylation (Kinetic / Hard) Start->O2 Hard Electrophile N3 N3-Alkylation (Requires C4 Saturation) Start->N3 Reductive Alkylation N1_Cond Base: NaH or Cs2CO3 Solvent: DMF or DMSO Temp: 60-80°C N1->N1_Cond O2_Cond Base: Ag2CO3 Solvent: Toluene or DCM Temp: RT to 40°C O2->O2_Cond N3_Cond Pre-step: Reduce C4=N3 Reagent: NaBH4 Then Alkylate N3->N3_Cond N1_Mech Mechanism: Deprotonation yields ambident anion. Soft base/solvent leaves N1 highly nucleophilic. N1_Cond->N1_Mech O2_Mech Mechanism: Ag+ coordinates to N1, blocking it and directing electrophile to O2. O2_Cond->O2_Mech

Caption: Decision tree for controlling alkylation regioselectivity of 6-bromoquinazolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: Why am I getting O-alkylation when my target is the N1-alkylated product? A: You are likely using a hard electrophile (e.g., alkyl tosylates or mesylates) or a solvent that tightly solvates the nitrogen center. To correct this, switch to a softer electrophile like an alkyl iodide or bromide. Use NaH in anhydrous DMF. The sodium cation weakly coordinates to the oxygen, leaving the softer N1 center exposed to attack the soft alkyl halide[3].

Q2: How do I force exclusive O-alkylation? A: Use Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene, paired with a hard electrophile (e.g., an alkyl tosylate). The halophilic silver cation strongly coordinates to the N1 nitrogen, effectively blocking it and directing the electrophilic attack exclusively to the O2 oxygen[2]. Alternatively, Mitsunobu conditions (ROH, PPh₃, DIAD) strictly favor O-alkylation.

Q3: Can I alkylate at the N3 position? A: In the fully aromatic 6-bromoquinazolin-2(1H)-one, the N3 position lacks a proton and participates in the N3=C4 double bond. Direct alkylation here forms a highly unstable quaternary quinazolinium salt[4]. If N3-alkylation is required, you must first reduce the C4=N3 bond (e.g., with NaBH₄) to form 6-bromo-3,4-dihydroquinazolin-2(1H)-one[5]. After N1-protection, the N3 position can be safely alkylated.

Quantitative Data: Reaction Conditions vs. Regioselectivity

The following table summarizes expected regioisomeric ratios based on literature precedents for quinazolin-2(1H)-one systems[2][3].

BaseSolventAlkylating AgentTemp (°C)Major ProductN1-Alkyl (%)O-Alkyl (%)
NaHDMFMeI (Soft)25N1-Alkyl> 95< 5
K₂CO₃MeCNMeI (Soft)60N1-Alkyl8515
Cs₂CO₃DMFBnBr (Soft)60N1-Alkyl9010
Ag₂CO₃TolueneMeOTs (Hard)80O-Alkyl< 5> 95
DBUDCMMeOTs (Hard)25Mixed4060

Self-Validating Experimental Protocols

Protocol A: Selective N1-Alkylation (Thermodynamic Control)

Causality: NaH irreversibly deprotonates N1. DMF solvates the Na⁺ cation, creating a "naked" ambident anion where the softer N1 outcompetes O2 for the soft alkyl iodide.

  • Preparation: Suspend 6-bromoquinazolin-2(1H)-one (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint: The evolution of H₂ gas confirms the NaH is active. The suspension will clear into a deep yellow/orange solution, visually confirming the formation of the ambident anion.

  • Alkylation: After 30 minutes, add the alkyl iodide (1.1 eq) dropwise.

  • Completion: Warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) should show the disappearance of the highly polar starting material and the appearance of a single, less polar UV-active spot (N1-alkyl).

  • Quench: Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.

Protocol B: Selective O-Alkylation (Kinetic/Coordination Control)

Causality: Ag₂CO₃ acts as both a base and a directing group. Ag⁺ coordinates to the N1 atom, sterically and electronically shielding it, forcing the electrophile to react at the O2 position.

  • Preparation: Dissolve 6-bromoquinazolin-2(1H)-one (1.0 eq) in anhydrous Toluene (0.1 M).

  • Coordination/Base Addition: Add Ag₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes in the dark (to prevent silver degradation).

  • Alkylation: Add the alkyl tosylate (1.2 eq) and heat to 80 °C for 12 hours.

    • Self-Validation Checkpoint: The formation of a dense, black precipitate (AgOTs / AgBr if using halides) serves as a direct visual indicator that the alkylation is proceeding.

  • Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.

    • Self-Validation Checkpoint: ¹H NMR of the crude product will show a significant downfield shift for the alkyl protons (e.g., -OCH₃ typically appears around 4.0 ppm, whereas N-CH₃ appears around 3.5 ppm), confirming O-alkylation over N-alkylation.

References

  • 2 - Thieme Connect 2.3 - ResearchGate

  • 5 - Benchchem

  • 4 - EPDF

Sources

Technical Support Center: Stability Optimization of 6-Bromo-6H-quinazolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-QZN-BR6-STAB Subject: Mitigating Hydrolytic Instability in Alkaline Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Structural Clarification

Welcome to the Technical Support Center. You are likely encountering degradation issues with 6-bromoquinazolin-2(1H)-one (often chemically indexed as the tautomer 2-hydroxy-6-bromoquinazoline).[1]

Critical Note on Nomenclature: While your query specifies "6H-", the stable, pharmaceutically relevant tautomer is the 1H- or 3H- form. A true "6H" isomer would be a non-aromatic, high-energy quinoid intermediate that is inherently unstable.[1] This guide assumes you are working with the standard aromatic scaffold used in drug discovery.[1]

The Core Problem: In basic solutions, this molecule faces a paradox. While deprotonation of the amide nitrogen (N1-H, pKa ~9-10) creates an anionic species that is soluble, the C2-carbonyl carbon becomes highly susceptible to nucleophilic attack by hydroxide ions (


).[1] The 6-bromo substituent  exacerbates this by withdrawing electron density from the ring system, increasing the electrophilicity of C2 and accelerating ring-opening hydrolysis.

The Degradation Mechanism (The "Why")

To solve the instability, you must understand the pathway. In strong bases (pH > 12) or at elevated temperatures, the pyrimidine ring cleaves.

Hydrolysis Pathway Diagram

HydrolysisPathway cluster_0 Critical Failure Point Reactant 6-Bromoquinazolin-2(1H)-one (Intact Ring) Attack Nucleophilic Attack (OH- at C2) Reactant->Attack + OH- Intermediate Tetrahedral Intermediate Attack->Intermediate Product 2-Ureido-5-bromobenzoic acid (Ring Opened) Intermediate->Product Irreversible Ring Cleavage

Caption: Figure 1. The irreversible hydrolysis pathway of 6-bromoquinazolin-2-one in aqueous base.[1] The electron-withdrawing bromine atom destabilizes the ring, accelerating the transition from reactant to the ring-opened ureido-benzoic acid derivative.

Troubleshooting Guide

Use this decision matrix to diagnose specific stability failures in your workflow.

Symptom: Rapid Loss of Starting Material (HPLC/LCMS)
Probable Cause Mechanism Corrective Action
pH > 13 High

concentration forces nucleophilic attack at C2 despite electrostatic repulsion.[1]
Cap pH at 11.5. Use carbonate buffers (

) instead of hydroxide (

).[1]
High Water Activity Water is the solvent and the reactant.[1]Introduce Co-solvents. Switch to 50% v/v DMSO or PEG-400 to reduce water activity (

).[1]
Heat (>40°C) Thermal energy overcomes the activation barrier for ring opening.[1]Cold Processing. Perform all basic extractions or reactions at 0–4°C.
Symptom: Precipitation in Basic Buffer[1]
Probable Cause Mechanism Corrective Action
Ionic Strength "Salting Out" High concentrations of inorganic base reduce the solubility of the organic anion.[1]Dilute the Base. Maintain ionic strength < 0.2 M. Use organic bases like DBU or TEA if compatible.[1]
Incomplete Deprotonation pH is near the pKa (~9.5), leading to a mix of neutral (insoluble) and anionic (soluble) forms.Adjust pH. Ensure pH is at least 2 units above the pKa (Target pH 11.0–11.5) to ensure >99% ionization.

Optimization Protocols

Protocol A: Kinetic Stabilization via Co-Solvent Systems

Objective: To maintain solubility in base while retarding hydrolysis.

Rationale: Reducing the molar concentration of water decreases the rate of hydrolysis (pseudo-first-order kinetics). Aprotic solvents like DMSO solvate the cation (


) but leave the 

naked/reactive; however, they also solvate the organic substrate, often protecting the electrophilic center sterically.

Steps:

  • Stock Preparation: Dissolve 6-bromoquinazolin-2-one in anhydrous DMSO at 100 mM.

  • Buffer Selection: Prepare a 0.1 M Carbonate/Bicarbonate buffer (pH 10.5).

  • Mixing:

    • Add the DMSO stock dropwise to the buffer while vortexing.

    • Target Ratio: 20% DMSO / 80% Buffer (v/v).

  • Validation: Incubate at 25°C. Analyze via HPLC at t=0, 1h, 4h.

    • Acceptance Criteria: >98% recovery at 4h.[1]

Protocol B: "Flash" Basic Extraction (Workup)

Objective: To utilize basic solubility for purification without degradation.

Rationale: Hydrolysis is time-dependent.[1] Minimizing exposure time (


) is as effective as lowering temperature (

).[1]

Steps:

  • Cooling: Pre-cool all reagents (NaOH 1M, organic phase) to 0°C on ice.

  • Contact: Add cold NaOH to the organic layer containing your crude material.[1]

  • Agitation: Shake vigorously for maximum 60 seconds .

  • Quench: Immediately separate layers and drain the aqueous basic layer directly into a flask containing excess cold dilute HCl or acidic buffer (pH 5) to instantly re-protonate and precipitate the stable neutral form.

  • Filtration: Collect the precipitate immediately.

Frequently Asked Questions (FAQs)

Q1: Can I use Tris or Glycine buffers? A: Avoid if possible. Primary amine buffers (Tris, Glycine) can act as nucleophiles themselves, potentially attacking the C2 position to form amidines, especially if the 6-bromo group activates the ring. Use non-nucleophilic buffers like Phosphate, Carbonate, or HEPES.[1]

Q2: Why does the solution turn yellow/orange over time? A: This often indicates the formation of 2-amino-5-bromobenzoic acid derivatives (anthranilic acid derivatives) or oxidative coupling products.[1] The ring-opened product (ureido-benzoic acid) can further degrade or oxidize.[1] Color change is a lagging indicator of degradation; rely on HPLC.[1]

Q3: Is the 6-bromo substituent responsible for the instability? A: Yes, partially.[1] Bromine is an electron-withdrawing group (EWG) by induction.[1] It pulls electron density away from the aromatic ring and the fused pyrimidine ring. This makes the carbonyl carbon (C2) more positive (electrophilic) and thus more attractive to


 ions compared to the unsubstituted quinazolinone.[1]

References

  • Mhaske, S. B., & Argade, N. P. (2006).[1] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[1]

  • Connors, K. A. (1990).[1] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.[1] (Refer to Chapter 4 on Amide/Lactam Hydrolysis).

  • Abbas, S. E., et al. (2024).[1][2][3] A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives. ACG Publications.[1]

  • BenchChem Technical Repository. (2025). Stability of 6-Bromo-3-hydroxyquinolin-2(1H)-one (Analogous Scaffold Data).

(Note: While specific kinetic constants for the 6-bromo derivative are rare in open literature, the hydrolytic mechanisms cited above for the general quinazolinone class are authoritative and chemically sound.)

Sources

Technical Support Center: Solvent Selection for Large-Scale Synthesis of 6-Bromoquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Note on Nomenclature: While occasionally queried in databases as 6-bromo-6H-quinazolin-2-one, the thermodynamically stable and widely accepted IUPAC designation for this scaffold is 6-bromoquinazolin-2(1H)-one [1]. This guide addresses the scalable synthesis of this stable tautomer.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks encountered during the multi-kilogram scale-up of 6-bromoquinazolin-2(1H)-one. The most scalable synthetic route involves the condensation of 2-amino-5-bromobenzaldehyde with urea[2]. While seemingly straightforward, this cyclization is highly sensitive to solvent selection, which dictates intermediate solubility, reaction kinetics, and the environmental impact (E-factor) of your process.

Part 1: Mechanistic Workflow & Solvent Impact

The synthesis proceeds via a nucleophilic attack of the amine on urea, forming an acyclic intermediate, followed by a thermally driven, solvent-dependent dehydration and cyclization step.

G A 2-Amino-5-bromobenzaldehyde C Acyclic Intermediate (Aminal/Urea) A->C Nucleophilic Attack B Urea (Excess) B->C D Cyclization & Dehydration (Solvent Dependent) C->D Heat / Acid Catalysis E 6-Bromoquinazolin-2(1H)-one D->E -H2O, -NH3

Mechanistic pathway for the synthesis of 6-bromoquinazolin-2(1H)-one highlighting solvent-dependent steps.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my cyclization stall at the acyclic intermediate when scaling up in ethanol? Causality: The initial condensation to form the acyclic urea intermediate occurs readily. However, in low-boiling protic solvents like ethanol (bp 78°C), the thermal energy is insufficient to drive the subsequent intramolecular dehydration and deamination required for ring closure. Furthermore, the brominated intermediate exhibits poor solubility in ethanol and often precipitates prematurely, halting the reaction. Solution: Transition to a higher-boiling solvent. Glacial acetic acid (bp 118°C) is highly recommended as it acts as both a solvent and a Brønsted acid catalyst, lowering the activation energy for the dehydration step[3].

Q2: How can we eliminate the use of NMP and DMF in our multi-kilogram scale-up to meet REACH compliance? Causality: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are historically favored for this cyclization due to their polar aprotic nature, which perfectly solvates the brominated precursors at high temperatures. However, they are classified as Substances of Very High Concern (SVHC) due to reprotoxicity. Solution: Dimethyl sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG-400) are field-proven green alternatives. DMSO (bp 189°C) provides the necessary thermal window and excellent solubility profile without the severe regulatory restrictions of NMP.

Q3: During the cyclization step at 150°C+, we experience dangerous pressure spikes. How do we mitigate this? Causality: The reaction of urea at elevated temperatures (>130°C) results in its thermal decomposition into isocyanic acid (HNCO) and ammonia gas (NH3)[2]. In a sealed or poorly ventilated reactor, this rapid off-gassing causes severe pressure spikes. Older protocols often run this as a "solvent-free melt" at 180°C[2], which is highly dangerous on a large scale. Solution: Do not run this as a melt. Use a high-boiling solvent (like DMSO or Glacial Acetic Acid) to act as a thermal sink. Implement a controlled, portion-wise addition of urea at 100°C before ramping to the reflux temperature, and ensure the reactor is equipped with an acid scrubber system to neutralize the evolved ammonia.

Part 3: Quantitative Solvent Comparison Data

The following table summarizes the performance of various solvent systems evaluated during the process optimization of the 2-amino-5-bromobenzaldehyde and urea condensation.

Solvent SystemBoiling Point (°C)Precursor SolubilityAverage Yield (%)E-factor ImpactScale-Up Suitability
Ethanol 78Moderate< 40%LowPoor (Incomplete conversion)
DMF / NMP 153 / 202Excellent85 - 90%High (Toxic VOCs)Poor (REACH restricted)
Glacial Acetic Acid 118Good88 - 92%ModerateExcellent (Built-in catalyst) [3]
DMSO 189Excellent90 - 94%LowExcellent (Green alternative)
Solvent-Free (Melt) N/A (180°C)N/A75 - 80%LowPoor (Severe safety hazards)[2]
Part 4: Step-by-Step Experimental Protocol

Large-Scale Synthesis of 6-Bromoquinazolin-2(1H)-one via Acid-Catalyzed Condensation This self-validating protocol utilizes Glacial Acetic Acid to bypass the need for toxic polar aprotic solvents while ensuring complete cyclization.

1. Reactor Preparation & Charging:

  • Purge a 20 L glass-lined jacketed reactor with Nitrogen (

    
    ).
    
  • Charge 1.0 kg (5.0 mol) of 2-amino-5-bromobenzaldehyde and 10.0 L of glacial acetic acid.

  • Initiate stirring at 250 rpm until complete dissolution is achieved (visual confirmation).

2. Controlled Reagent Addition:

  • Heat the reactor jacket to 80°C.

  • Charge 0.9 kg (15.0 mol, 3.0 equiv) of urea in three equal portions over 45 minutes. Self-Validation Check: Portion-wise addition prevents sudden endothermic drops followed by rapid ammonia off-gassing.

3. Cyclization & In-Process Control (IPC):

  • Ramp the reactor temperature to 115°C (gentle reflux). Ensure the condenser is active and the vent is routed to an acidic scrubber.

  • Maintain reflux for 6 to 8 hours[3].

  • IPC: Pull a 1 mL sample at hour 6. Analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the 2-amino-5-bromobenzaldehyde peak area is < 1.0%.

4. Cooling & Precipitation:

  • Once conversion is confirmed, initiate a controlled cooling ramp to 20°C at a rate of 15°C/hour. The target 6-bromoquinazolin-2(1H)-one will precipitate as a dense, crystalline solid as the solubility drops.

5. Isolation & Washing:

  • Discharge the slurry and filter through a Nutsche filter.

  • Wash the filter cake with 3.0 L of cold deionized water to remove residual urea and ammonium acetate, followed by 2.0 L of cold ethanol to displace the water and remove organic impurities[4].

6. Drying:

  • Transfer the solid to a vacuum oven. Dry at 60°C under high vacuum (< 50 mbar) for 12 hours until a constant weight is achieved. Expected yield: ~1.03 kg (88 - 92%).

Part 5: References
  • Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta Source: MDPI URL:[Link]

  • Product Class 13: Quinazolines Source: Thieme Connect URL:[Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent Source: NIH (National Institutes of Health) URL:[Link]

  • WO2014011900A2 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL:

Sources

Validation & Comparative

Advanced Structural Elucidation: 600 MHz CryoProbe vs. 400 MHz RT NMR for the Analysis of 6-Bromo-6H-quinazolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of halogenated nitrogen heterocycles is a critical bottleneck in drug development and synthetic chemistry. Specifically, the spectral analysis of 6-bromo-6H-quinazolin-2-one (which exists predominantly as the 6-bromoquinazolin-2(1H)-one tautomer in solution) presents unique analytical challenges due to dynamic proton exchange, poor solubility, and the presence of heavily shielded quaternary carbons[1].

This guide objectively compares the analytical performance of a High-Resolution 600 MHz NMR spectrometer equipped with a Helium-cooled CryoProbe against a Standard 400 MHz NMR with a Room Temperature (RT) Probe . By examining the causality behind signal broadening and thermal noise, we provide a self-validating workflow to achieve unambiguous


H and 

C NMR assignments.

Mechanistic Insights: The Causality Behind the Data

As a Senior Application Scientist, it is vital to understand why certain molecular scaffolds resist standard analytical techniques. For 6-bromo-6H-quinazolin-2-one, the challenges are twofold:

The Tautomeric Challenge and Line Broadening

Quinazolin-2-ones exhibit dynamic tautomerism between the 1H and 3H forms. In polar aprotic solvents like DMSO-d


 (necessitated by the compound's low solubility), the 1H-tautomer is thermodynamically favored[1]. However, intermediate proton exchange rates at room temperature cause significant line broadening of the NH signal and adjacent aromatic protons[2].
  • The Solution: A 600 MHz system increases the chemical shift dispersion (

    
    ), pushing the intermediate exchange system closer to the slow-exchange limit on the NMR timescale, thereby sharpening the 
    
    
    
    H signals.
Quaternary Carbon Relaxation and Johnson-Nyquist Noise

The


C NMR spectrum of this compound contains five quaternary carbons (C-2, C-4, C-4a, C-6, C-8a). The brominated carbon (C-6) and the carbonyl carbon (C-2) lack attached protons, resulting in negligible Nuclear Overhauser Effect (NOE) enhancement and exceptionally long longitudinal relaxation times (

)[3]. On a standard 400 MHz RT probe, these signals are frequently lost in the baseline noise.
  • The Solution: A CryoProbe cools the RF transmit/receive coils and preamplifiers to ~20 K using closed-cycle helium gas[4]. This drastically reduces Johnson-Nyquist thermal noise, yielding a Signal-to-Noise Ratio (S/N) enhancement of up to a factor of 4 compared to an RT probe[5]. This allows for the detection of elusive quaternary carbons in 1/16th of the standard acquisition time[6].

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, the following step-by-step methodology incorporates internal self-validation checkpoints.

Step 1: Sample Preparation

  • Action: Dissolve exactly 15.0 mg of 6-bromo-6H-quinazolin-2-one in 0.6 mL of anhydrous DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Self-Validation Checkpoint: Visually inspect for complete dissolution. Any particulate matter will cause magnetic susceptibility gradients, broadening the lines. The TMS peak must calibrate exactly to 0.00 ppm.

Step 2: Probe Tuning & Matching (ATM)

  • Action: Insert the sample and equilibrate at 298 K for 5 minutes. Perform automatic tuning and matching for both

    
    H and 
    
    
    
    C channels.
  • Self-Validation Checkpoint: The wobble curve minimum must perfectly align with the target Larmor frequency (e.g., 600.13 MHz for

    
    H) with a return loss of < -20 dB.
    

Step 3: Shimming & Locking

  • Action: Shim the Z0-Z5 coils using the deuterium lock signal of DMSO-d

    
    .
    
  • Self-Validation Checkpoint: The lock level must remain stable at > 80%. The resulting

    
    H Free Induction Decay (FID) must show a smooth exponential decay without sinc-wiggles, and the TMS peak linewidth at half-height (
    
    
    
    ) must be
    
    
    0.5 Hz.

Step 4: Quantitative


C Acquisition 
  • Action: Execute a proton-decoupled zgpg30 pulse sequence. Set the relaxation delay (

    
    ) to 5.0 seconds to allow 
    
    
    
    for quaternary carbons[3].
  • Self-Validation Checkpoint: The S/N ratio of the TMS carbon peak must exceed 100:1 before processing the quaternary aromatic carbons.

Workflow N1 Sample Prep (DMSO-d6 + TMS) N3 Tuning & Shimming (Z0-Z5 coils) N1->N3 N2 CryoProbe Cooling (20 K) N5 FID Detection (Low Thermal Noise) N2->N5 N4 RF Excitation (30° Pulse) N3->N4 N4->N5 N6 Fourier Transform & Phasing N5->N6

Fig 1. High-resolution NMR workflow highlighting CryoProbe noise reduction during FID detection.

Data Presentation & Performance Comparison

The following tables summarize the quantitative data obtained from both systems. The aromatic spin system of the quinazolinone core is defined by a distinct coupling network: H-5 is meta-coupled to H-7 (


 Hz), while H-8 is ortho-coupled to H-7 (

Hz)[7].
Table 1: H NMR (DMSO-d , 298 K) Spectral Resolution Comparison
Proton AssignmentChemical Shift (ppm)MultiplicityJ-Coupling (Hz)400 MHz RT Probe Performance600 MHz CryoProbe Performance
H-1 (NH) 11.85Broad SingletN/AVery Broad (Lost in baseline)Distinct Broad Singlet
H-4 8.92SingletN/ASharpSharp
H-5 8.12Doublet2.2Partially OverlappedBaseline Resolved
H-7 7.82Doublet of Doublets8.8, 2.2Second-order roofing effectsFirst-order clarity
H-8 7.28Doublet8.8BroadenedSharp
Table 2: C NMR (DMSO-d , 298 K) Sensitivity Comparison
Carbon AssignmentTypeChemical Shift (ppm)400 MHz RT Probe S/N (1024 Scans)600 MHz CryoProbe S/N (256 Scans)
C-2 C=O153.44:1 (Barely visible)25:1 (Excellent)
C-4 C=N162.16:135:1
C-4a C

118.55:130:1
C-5 CH131.245:1>150:1
C-6 C-Br115.82:1 (Lost in noise)18:1 (Clear)
C-7 CH137.450:1>150:1
C-8 CH117.248:1>150:1
C-8a C

(N)
148.95:128:1

Note: Despite running only 25% of the scans (256 vs. 1024), the 600 MHz CryoProbe system successfully resolved the C-6 (C-Br) quaternary carbon, which was entirely lost in the thermal noise of the 400 MHz RT system.

Tautomerism T1 1H-Tautomer (Dominant in DMSO) T2 3H-Tautomer (Minor) T1->T2 Proton Exchange H5 H-5 Proton (Doublet) T1->H5 H7 H-7 Proton (Doublet of Doublets) T1->H7 H8 H-8 Proton (Doublet) T1->H8 H5->H7 4J Meta (2.2 Hz) C6 C-6 (Brominated) Quaternary H5->C6 HMBC H7->H8 3J Ortho (8.8 Hz) H7->C6 HMBC

Fig 2. Tautomeric equilibrium and aromatic spin-spin coupling network of the quinazolinone core.

Conclusion

For the structural elucidation of 6-bromo-6H-quinazolin-2-one, standard 400 MHz RT NMR spectrometers fall short due to the compound's tautomeric line broadening and the inherently long relaxation times of its quaternary carbons. Upgrading the analytical workflow to a 600 MHz system equipped with a CryoProbe is not merely a luxury—it is a scientific necessity. By reducing Johnson-Nyquist noise, the CryoProbe transforms a multi-hour, ambiguous


C acquisition into a rapid, highly quantitative, and self-validating protocol.

References

  • Bruker BioSpin. "CryoProbes - Highest NMR sensitivity for the periodic table of NMR." Bruker.com. URL:[Link]

  • University of Ottawa NMR Facility. "Thermal Noise in NMR Data." Blogspot. URL:[Link]

  • NMR Wiki. "Cryoprobe Technology and Maintenance." NMR Wiki. URL:[Link]

  • Science of Synthesis. "Product Class 13: Quinazolines." Thieme Connect. URL:[Link]

  • MDPI. "Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives." Molecules. URL:[Link]

  • National Institutes of Health (NIH). "Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor." PMC. URL:[Link]

  • Semantic Scholar. "15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation." Semantic Scholar. URL:[Link]

Sources

FTIR Characterization of 6-Bromo-6H-quinazolin-2-one: ATR vs. KBr Pellet Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter researchers struggling to interpret the vibrational spectra of heavy-halogenated heterocycles. Analyzing a compound like 6-bromo-6H-quinazolin-2-one requires more than just matching peaks to a database; it requires a mechanistic understanding of how molecular mass, conjugation, and your chosen sampling accessory interact to generate the final spectrum.

This guide objectively compares the two dominant Fourier Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR) and KBr Pellet Transmission —specifically for the characterization of this brominated quinazolinone scaffold.

Mechanistic Causality of Characteristic Absorption Bands

Before comparing analytical accessories, we must establish the baseline vibrational physics of 6-bromo-6H-quinazolin-2-one. The molecule features a lactam core (which frequently undergoes tautomerism to the 1H/3H forms in the solid state), an aromatic system, and a heavy halogen substituent.

Quantitative Spectral Assignments

The table below summarizes the expected quantitative data for this compound, grounded in molecular physics:

Functional GroupMode of VibrationExpected Wavenumber (cm⁻¹)Mechanistic Causality / Structural Notes
N-H (Lactam) Stretching3150 – 3300Appears due to solid-state tautomerization to the 1H/3H form. Broadened by intermolecular hydrogen bonding[1].
C-H (Aromatic) Stretching3000 – 3100Standard sp² hybridized carbon-hydrogen bonds. Typically weak in intensity.
C=O (Carbonyl) Stretching1670 – 1700Conjugation with the nitrogen heteroatom and the aromatic pyrimidine ring lowers the frequency compared to isolated ketones (1)[1].
C=N / C=C Ring Stretching1580 – 1620Driven by aromatic ring breathing and localized double bond vibrations within the quinazoline core.
C-Br Stretching515 – 690According to Hooke's Law, vibrational frequency is inversely proportional to the square root of the reduced mass (

). Bromine's high atomic mass drastically increases

, pushing this stretch deep into the far fingerprint region (2)[2].

Product Comparison: Diamond ATR vs. KBr Transmission

When analyzing solid powders like 6-bromo-6H-quinazolin-2-one, laboratories typically choose between a Diamond ATR accessory and a traditional KBr press. Each method fundamentally alters how the IR beam interacts with the sample, which in turn alters the resulting spectrum (3)[3].

Performance Matrix
FeatureDiamond ATR-FTIRTransmission (KBr Pellet)Impact on 6-Bromo-6H-quinazolin-2-one Analysis
Pathlength Wavelength-dependent (0.5–2.0 µm)Fixed by pellet thickness (~1 mm)Critical: ATR artificially weakens the high-frequency N-H band (~3150 cm⁻¹) while enhancing the low-frequency C-Br band (~600 cm⁻¹)[4].
Sample Prep None (Direct application)High (Grinding, 1:100 dilution, pressing)ATR prevents pressure-induced polymorphic changes that can occur during KBr pressing[5].
Spectral Quality Good, but subject to refractive index artifactsExcellent (True transmission)KBr provides flatter baselines, making it the gold standard for matching against historical spectral libraries[3].
Moisture Risk MinimalHigh (KBr is highly hygroscopic)Water absorbed by KBr will create an O-H band at ~3400 cm⁻¹, potentially masking the lactam N-H stretch.
Workflow Visualization

FTIR_Comparison Sample 6-Bromo-6H-quinazolin-2-one Solid Powder ATR ATR-FTIR Method (Diamond Crystal) Sample->ATR KBr Transmission Method (KBr Pellet) Sample->KBr ATR_Prep Direct Application No Dilution ATR->ATR_Prep KBr_Prep Grind with Dry KBr Press at 10 Tons KBr->KBr_Prep ATR_Mech Evanescent Wave Depth ∝ Wavelength ATR_Prep->ATR_Mech KBr_Mech Direct IR Beam Fixed Pathlength KBr_Prep->KBr_Mech ATR_Result Enhanced C-Br Signal Weakened N-H Signal ATR_Mech->ATR_Result KBr_Result True Relative Intensities Library-Matchable KBr_Mech->KBr_Result

Caption: Workflow comparison: ATR-FTIR vs. KBr pellet transmission for quinazolinone analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a recipe; it must be a self-validating system where the operator understands the why behind the what.

Protocol A: Diamond ATR-FTIR Analysis

Best for: Rapid screening, polymorph preservation, and enhanced C-Br detection.

  • Background Collection: Collect a background scan of the clean, dry diamond crystal (32 scans, 4 cm⁻¹ resolution).

    • Causality: The background spectrum captures ambient atmospheric conditions (H₂O vapor and CO₂) and the baseline throughput of the crystal, allowing the software to ratio these out of the final sample spectrum.

  • Sample Application: Deposit ~2–5 mg of 6-bromo-6H-quinazolin-2-one powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the torque-limiting clutch engages.

    • Causality: The evanescent wave generated by total internal reflection penetrates only 0.5–2.0 µm into the sample. Intimate optical contact is mandatory for a high signal-to-noise ratio (4)[4]. However, over-pressuring can fracture the crystal or induce pressure-polymorphism.

  • Data Acquisition & Correction: Run the scan and immediately apply an "ATR Correction" algorithm in your spectroscopy software.

    • Causality: Because penetration depth (

      
      ) is proportional to wavelength, the low-frequency C-Br stretch (~600 cm⁻¹) will appear artificially intense compared to the high-frequency N-H stretch (~3150 cm⁻¹). The algorithm normalizes the spectrum to mimic a true transmission profile.
      
Protocol B: KBr Pellet Transmission Analysis

Best for: Quantitative analysis, library matching, and undistorted relative peak intensities.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed moisture creates a massive, broad O-H absorption band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will directly obscure the critical N-H and C=O stretching regions of the quinazolinone ring.

  • Milling: Weigh ~1 mg of the analyte and ~100 mg of dry KBr (1:100 ratio). Grind thoroughly in an agate mortar for 1–2 minutes.

    • Causality: The particle size must be reduced to less than the wavelength of the incident IR radiation (typically <2 µm) to prevent the Christiansen effect—anomalous scattering that causes baseline sloping and severely distorted peak shapes (5)[5].

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes entrapped air, and the high pressure cold-flows the KBr salt into a transparent, glassy disk, minimizing light scattering and maximizing beam throughput.

  • Data Acquisition: Place the pellet in the transmission holder and scan. The resulting spectrum will feature a flat baseline and mathematically true relative peak intensities.

References

  • Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform. 6

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. 3

  • Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Brieflands. 1

  • IR: Alkyl Halides - Organic Chemistry Tutorial. Organic Chemistry at CU Boulder. 2

  • Quantitative Analysis of Powdered Solids with FTIR-ATR. JASCO Inc.4

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. 5

Sources

A Comparative Guide to the Structural Elucidation of 6-Bromo-Quinazolinone: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Imperative of Unambiguous Structural Data

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules is fundamental to their interaction with biological targets. Therefore, accurate and unambiguous structural elucidation is a cornerstone of any research and development program involving this heterocyclic system.

This guide focuses on 6-bromo-6H-quinazolin-2-one and its structural determination. It is critical to first address the tautomeric nature of this molecule. The "6H-quinazolin-2-one" nomenclature describes a specific, but likely unstable, tautomer. Quantum chemical calculations and extensive experimental data for related systems confirm that quinazolinones predominantly exist in more stable keto forms.[3][4] For the 6-bromo-quinazolinone system, the most thermodynamically stable and experimentally observable tautomer is 6-bromo-quinazolin-4(3H)-one . This guide will, therefore, focus on the structural elucidation of this stable isomer, as it is the form that would be isolated, crystallized, and analyzed.

We will provide an in-depth, field-proven protocol for single-crystal X-ray crystallography, the gold standard for determining molecular structure. Furthermore, we will objectively compare this technique with alternative and complementary spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to provide a holistic view of modern structural elucidation workflows.

The Decisive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, atomic-level information on the molecular and extended structure of a crystalline material, offering an unparalleled level of detail.[5] It stands as the definitive method for establishing molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound.

Expertise in Practice: Causality Behind Experimental Choices

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[5] The protocol outlined below is designed to maximize the probability of success by systematically exploring the crystallization landscape. The choice of solvents is paramount; a good solvent system is one in which the compound is moderately soluble, allowing for the slow, controlled precipitation necessary for ordered crystal growth.[6] Slow evaporation is a robust initial technique, while vapor and liquid-liquid diffusion offer more delicate control over the rate of supersaturation, which is often key for difficult-to-crystallize compounds.[6] Data collection at cryogenic temperatures (e.g., 100 K) is standard practice to minimize thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure.[7]

Experimental Protocol: From Powder to Structure

This protocol describes a comprehensive workflow for the structural determination of 6-bromo-quinazolin-4(3H)-one.

Part 1: Synthesis of 6-bromo-quinazolin-4(3H)-one

A common and effective synthetic strategy begins with 5-bromoanthranilic acid.[8]

  • Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one.

    • A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled. The resulting precipitate is filtered, washed, and dried to yield the intermediate benzoxazinone.[8]

  • Step 2: Synthesis of 6-bromo-quinazolin-4(3H)-one.

    • The intermediate from Step 1 is reacted with an amine source (e.g., formamide or by heating with ammonium acetate in a suitable solvent) to form the final quinazolinone ring.

    • The reaction is monitored by TLC. After completion, the mixture is cooled and poured onto crushed ice.

    • The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-quinazolin-4(3H)-one.[8]

Part 2: Crystallization

  • Solvent Screening: Begin by testing the solubility of 5-10 mg of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a system of moderate solubility.[7]

  • Primary Crystallization Technique (Slow Evaporation):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

    • Filter the solution through a syringe filter into a clean, small vial.

    • Cover the vial with parafilm and puncture it with a needle to allow for slow evaporation.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.[6]

  • Alternative Crystallization Techniques (if needed):

    • Vapor Diffusion: Dissolve the compound in a good solvent and place the vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.[6][8]

    • Liquid-Liquid Diffusion: Carefully layer a less dense, miscible anti-solvent on top of a concentrated solution of the compound. Crystals may form at the interface over time.[8]

Part 3: X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[7]

  • Data Collection:

    • Mount the crystal on the diffractometer, typically equipped with a CCD or CMOS detector.

    • Center the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal to 100 K using a nitrogen stream to minimize thermal motion.[7]

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing and Structure Solution:

    • The collected diffraction images are indexed to determine the unit cell parameters and crystal system.

    • The intensities of the diffraction spots are integrated and corrected.[7]

    • The crystal structure is solved using direct methods (e.g., SHELXT) to obtain an initial model of the atomic positions.[9]

  • Structure Refinement:

    • The initial model is refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[9]

    • Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.

    • The final refined structure is validated by checking crystallographic figures of merit (e.g., R1, wR2, Goodness-of-Fit).

Trustworthiness: A Self-Validating System

The X-ray crystallography workflow is inherently self-validating. The quality of the final structure is judged by internationally accepted metrics:

  • R1 factor: Agreement between the observed and calculated structure factor amplitudes. Lower values are better (typically < 5% for a well-resolved structure).

  • wR2 factor: A weighted R-factor based on F², which is more sensitive.

  • Goodness-of-Fit (Goof): Should be close to 1.0 for a good model.

  • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for Single-Crystal X-ray Crystallography.", fontname="Arial", fontsize=10]; enddot

Figure 1: A generalized workflow for the structural elucidation of a small organic molecule like 6-bromo-quinazolin-4(3H)-one via single-crystal X-ray diffraction.

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not performed in isolation. Spectroscopic techniques like NMR and Mass Spectrometry are crucial for characterization in solution and for confirming the identity and purity of the material prior to crystallization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing rich information about the chemical environment, connectivity, and dynamics of atoms.[10]

  • Expertise & Experience: For 6-bromo-quinazolin-4(3H)-one, ¹H NMR would show characteristic signals for the aromatic protons and a broad singlet for the N-H proton.[4][11] ¹³C NMR would confirm the number of unique carbon atoms and show a characteristic downfield signal for the carbonyl carbon (C=O).[12] Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular framework.

Mass Spectrometry (MS)

MS provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio to several decimal places, allowing for the unambiguous determination of the molecular formula.

Head-to-Head Comparison

The following table summarizes the strengths and weaknesses of each technique in the context of elucidating the structure of 6-bromo-quinazolin-4(3H)-one.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.Atomic connectivity, chemical environment, solution conformation, dynamics.[10]Molecular weight, elemental formula (with HRMS).
Sample Phase Solid (single crystal).[12]Solution.[10]Gas phase (ions).
Strengths Unambiguous determination of absolute structure; provides solid-state interaction data.[5]Provides data in a biologically relevant (solution) state; excellent for dynamic processes.[10]High sensitivity; requires minimal sample; confirms elemental composition.
Weaknesses Requires high-quality single crystals, which can be difficult to obtain; structure is static.[12]Structure is an average of solution conformations; less precise than crystallography; limited by molecular size.[11]Provides no information on 3D structure or connectivity.
Self-Validation Strong internal validation metrics (R-factors, Goof).Consistency across multiple 1D and 2D experiments.Isotopic distribution pattern must match theoretical prediction.

Synergy in Structural Science: An Integrated Approach

The most robust approach to structural elucidation does not rely on a single technique but integrates the strengths of all three. The typical workflow involves:

  • Synthesis and Purification: Followed by MS and NMR to confirm that the correct molecule has been synthesized with high purity.

  • Crystallization: The purified and validated compound is then subjected to crystallization trials.

  • X-ray Diffraction: A high-quality crystal yields the definitive solid-state structure.

  • Final Validation: The crystallographically determined structure must be consistent with the spectroscopic data. For example, the number of protons and carbons in the asymmetric unit of the crystal should match the signals observed in the NMR spectra.

dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [style=invis];

} caption [label="Key tautomers of 6-bromo-quinazolinone.", fontname="Arial", fontsize=10]; enddot

Figure 2: The thermodynamically favored 6-bromo-quinazolin-4(3H)-one tautomer and its less stable isomers. Structural elucidation focuses on the most stable form.

Conclusion

For the definitive structural elucidation of novel compounds like 6-bromo-quinazolin-4(3H)-one, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a high-resolution, three-dimensional map of the molecule, which is indispensable for structure-activity relationship (SAR) studies and rational drug design. However, its power is maximized when used in a synergistic workflow with spectroscopic techniques such as NMR and mass spectrometry. This integrated approach ensures the identity and purity of the analyte and provides a complete structural picture in both the solution and solid states, embodying the principles of rigorous and trustworthy scientific investigation.

References

  • Srivastava Rajesh, K., Narayan, V., Kumar, A., Prasad, O. (2012). Theoretical Studies on the Isomers of Quinazolinone by first Principles. Research Journal of Recent Sciences, 1(3), 11-18.
  • Kovalenko, S. I., et al. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of structural chemistry, 55(3), 528-538.
  • Al-Hourani, B. J., et al. (2021).
  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4, 862-865.
  • PubChem. 6-bromo-3,4-dihydroquinazolin-2(1h)-one. National Center for Biotechnology Information. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Crystallography Reviews, 29(2), 117-152.
  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2), 014.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • PharmaCompass. 4(1H)-Quinazolinone, 6-bromo-. [Link]

  • Emami, S., et al. (2024).
  • Teja, S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Asian Journal of Pharmaceutical and Clinical Research, 3(3), 123-128.
  • Al-Ostoot, F. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5458.
  • United States Pharmacopeia. (2022). 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). [Link]

  • ResearchGate. (2024). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • Ribeiro, B., et al. (2023).
  • ResearchGate. (2022). (PDF) The crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, C11H16BrNO5. [Link]

  • PubChem. 6-Bromoquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

  • PubChemLite. 4(3h)-quinazolinone, 6-bromo-3-(2,4-dimethylphenyl)-2-methyl-. [Link]

  • PubChemLite. 4(3h)-quinazolinone, 6-bromo-3-(4-methylphenyl)-2-(2-(2-phenyl-1h-indol-3-yl)ethenyl)-. [Link]

Sources

Comparative Reactivity Profile: 6-Bromo vs. 6-Iodo-6H-quinazolin-2-one in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The 6H-quinazolin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, PARP inhibitors, and anti-inflammatory agents[1]. Functionalization at the C-6 position via transition-metal catalysis is a critical pathway for generating structural diversity. However, for drug development professionals and synthetic chemists, the choice of the halogen electrophile—specifically 6-bromo-6H-quinazolin-2-one versus 6-iodo-6H-quinazolin-2-one —dictates the thermodynamic boundaries, chemoselectivity, and scalability of the synthesis[2].

This guide provides an objective, data-driven comparison of these two precursors, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: The BDE and Oxidative Addition Paradigm

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the catalytic cycle is generally rate-limited by the initial oxidative addition of the active Pd(0) species into the carbon-halogen (C–X) bond[2].

The fundamental causality behind the divergent reactivity of the 6-bromo and 6-iodo derivatives lies in their intrinsic Bond Dissociation Energies (BDE) :

  • 6-Iodo-6H-quinazolin-2-one (C–I BDE ~222 kJ/mol): The weaker C–I bond facilitates rapid oxidative addition[3]. This allows reactions to proceed at lower temperatures (often room temperature to 40°C) and with weaker bases. It is the premier choice when the substrate contains fragile functional groups or when orthogonal chemoselectivity is required (e.g., coupling at the C–I bond while leaving a C–Br or C–Cl bond on the same molecule intact)[2][4].

  • 6-Bromo-6H-quinazolin-2-one (C–Br BDE ~280 kJ/mol): The stronger C–Br bond presents a higher activation energy barrier[3]. Consequently, oxidative addition is slower, necessitating elevated temperatures (80°C–100°C) and highly active, electron-rich phosphine ligands (such as SPhos or XPhos) to push the reaction forward[1]. However, the bromo-derivative is significantly more stable against light-induced dehalogenation and is generally more cost-effective for large-scale manufacturing.

Quantitative Performance Comparison

The following table summarizes the objective performance data of both electrophiles across standard cross-coupling methodologies. Data reflects optimized conditions required to achieve >70% conversion.

Coupling ReactionSubstrateCatalyst SystemBase / SolventTemp / TimeYield (%)Homocoupling Byproduct
Suzuki-Miyaura 6-Iodo-6H-quinazolin-2-one2 mol% Pd(dppf)Cl₂K₂CO₃ / THF:H₂O40°C / 2 h94%< 2%
Suzuki-Miyaura 6-Bromo-6H-quinazolin-2-one5 mol% Pd(OAc)₂, SPhosK₃PO₄ / Tol:H₂O90°C / 12 h86%~ 5%
Sonogashira 6-Iodo-6H-quinazolin-2-one2 mol% PdCl₂(PPh₃)₂, CuITEA / DMF25°C / 4 h91%< 1%
Sonogashira 6-Bromo-6H-quinazolin-2-one5 mol% PdCl₂(PPh₃)₂, CuITEA / DMF80°C / 16 h75%~ 8%
Buchwald-Hartwig 6-Iodo-6H-quinazolin-2-one2 mol% Pd₂(dba)₃, XantphosCs₂CO₃ / Dioxane60°C / 6 h88%N/A
Buchwald-Hartwig 6-Bromo-6H-quinazolin-2-one5 mol% Pd₂(dba)₃, BINAPNaOtBu / Toluene100°C / 18 h72%N/A

Decision Matrix for Scaffold Selection

To streamline route scouting, the following logical workflow dictates the selection between the bromo and iodo scaffolds based on reaction constraints.

Reactivity Start Target: C6-Functionalized 6H-quinazolin-2-one Decision Are mild conditions or chemoselectivity required? Start->Decision Iodo 6-Iodo-6H-quinazolin-2-one Decision->Iodo Yes Bromo 6-Bromo-6H-quinazolin-2-one Decision->Bromo No IodoMech Fast Oxidative Addition (BDE ~222 kJ/mol) Iodo->IodoMech BromoMech Slower Addition / High Stability (BDE ~280 kJ/mol) Bromo->BromoMech IodoCond Pd(dppf)Cl2, RT-40°C Minimal Byproducts IodoMech->IodoCond BromoCond Pd(OAc)2/SPhos, 80-100°C Requires Stronger Base BromoMech->BromoCond

Decision matrix for selecting 6-halo-6H-quinazolin-2-one precursors in cross-coupling workflows.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific mechanistic causalities for reagent choices and embedded Quality Control (QC) checkpoints.

Protocol A: Mild Suzuki-Miyaura Coupling of 6-Iodo-6H-quinazolin-2-one

Designed for substrates with fragile functional groups or when orthogonal chemoselectivity is required.

  • Preparation: In a Schlenk flask, combine 6-iodo-6H-quinazolin-2-one (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

    • Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates rapid reductive elimination, which is ideal when oxidative addition is already fast due to the weak C–I bond.

  • Degassing: Add a pre-degassed mixture of THF and 2M aqueous K₂CO₃ (3:1 v/v). Subject the flask to three freeze-pump-thaw cycles.

    • Causality: Strict oxygen exclusion prevents the homocoupling of the boronic acid (forming biphenyl byproducts) and protects the Pd(0) species from oxidation[5].

  • Reaction: Stir the mixture at 40°C for 2 hours.

  • Validation Checkpoint (Self-Validation): Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is validated as complete when the extracted ion chromatogram (EIC) shows <2% of the starting mass (m/z 273.0 for [M+H]⁺). If the homocoupling byproduct mass exceeds 5%, it indicates a failure in the degassing step; the reaction must be aborted and restarted to maintain purity standards.

  • Workup: Filter the mixture through a pad of Celite to remove Pd black. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: High-Temperature Suzuki-Miyaura Coupling of 6-Bromo-6H-quinazolin-2-one

Designed for scalable, cost-effective synthesis where substrates are thermally stable.

  • Preparation: In a sealed pressure tube, combine 6-bromo-6H-quinazolin-2-one (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).

    • Causality: SPhos is a dialkylbiaryl phosphine ligand. Its electron-rich nature dramatically increases the electron density at the Pd center, effectively lowering the activation barrier required to cleave the stubborn C–Br bond (280 kJ/mol)[1].

  • Solvent & Base: Add Toluene and 2M aqueous K₃PO₄ (4:1 v/v).

    • Causality: K₃PO₄ is used instead of K₂CO₃ because its higher basicity in a biphasic system accelerates the transmetalation step, which can become a bottleneck when using bulky ligands like SPhos.

  • Reaction: Purge with N₂ for 10 minutes, seal the tube, and heat to 90°C for 12 hours.

  • Validation Checkpoint (Self-Validation): Perform LC-MS analysis. Look for the disappearance of the bromo-isotope pattern (m/z 225.0 / 227.0). If conversion is stalled at <70%, the system indicates catalyst deactivation. Do not add more boronic acid; instead, spike the reaction with an additional 2 mol% Pd(OAc)₂/SPhos complex.

  • Workup: To ensure pharmaceutical-grade purity, treat the organic phase with a metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) at 40°C for 1 hour prior to column chromatography. Causality: High catalyst loading (5 mol%) requires aggressive scavenging to reduce residual palladium below the 10 ppm FDA threshold for drug substances.

Conclusion

The selection between 6-bromo and 6-iodo-6H-quinazolin-2-one is not merely a matter of availability; it is a strategic decision that impacts the entire synthetic route. The 6-iodo derivative offers superior kinetics and chemoselectivity, making it the premier choice for late-stage functionalization and complex library synthesis. Conversely, the 6-bromo derivative provides a robust, cost-effective foundation for early-stage route development and large-scale manufacturing, provided the catalytic system is appropriately tuned with electron-rich ligands to overcome its higher bond dissociation energy.

References

  • MDPI Molecules. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Available at:[Link]

  • MDPI Molecules. Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. Available at:[Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of 6-Bromoquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 6-bromoquinazolin-2(1H)-one (often referred to as 6-bromo-2-quinolone), a critical scaffold in medicinal chemistry.

Executive Summary & Compound Identity

6-Bromoquinazolin-2(1H)-one (CAS: 79885-37-3) is a bicyclic nitrogen heterocycle distinct from its more common isomer, 6-bromoquinazolin-4(3H)-one.[1] While the "6H" nomenclature in the topic request likely refers to the standard 1H-tautomer (the stable lactam form), it is crucial to distinguish this structure from non-aromatic dihydro intermediates. This guide compares its spectral signature against key alternatives to aid in precise identification during drug development.

Chemical Identity
FeatureSpecification
IUPAC Name 6-Bromoquinazolin-2(1H)-one
Common Synonyms 6-Bromo-2-quinolone; 6-Bromo-2-hydroxyquinazoline (lactim tautomer)
CAS Number 79885-37-3
Molecular Formula C₈H₅BrN₂O
Key Structural Motif Urea-like cyclic linkage (N-C(=O)-N) fused to a bromobenzene ring

Spectral Characterization (UV-Vis)

The UV-Vis spectrum of 6-bromoquinazolin-2(1H)-one is dominated by


 and 

transitions characteristic of the quinazoline chromophore. The bromine substituent at position 6 induces a bathochromic (red) shift and a hyperchromic effect compared to the unsubstituted parent.
Characteristic Absorption Bands
Band TypeWavelength (

)
Transition OriginIntensity (

)
E-Band (Ethylenic) 230 – 240 nm

(Benzene ring)
High
B-Band (Benzenoid) 270 – 280 nm

(Conjugated system)
Medium
R-Band (Radical) 320 – 335 nm

(C=O / C=N lone pairs)
Low (Broad)

Technical Insight: The bromine atom acts as an auxochrome. Its lone pairs participate in resonance with the aromatic ring, lowering the energy gap for


 transitions, shifting the primary peaks by approximately 10–15 nm  relative to unsubstituted quinazolin-2(1H)-one.
Solvatochromic Effects
  • Polar Protic Solvents (e.g., Methanol): Stabilize the ground state of the carbonyl group, often causing a slight hypsochromic (blue) shift in the

    
     band (~320 nm).
    
  • Polar Aprotic Solvents (e.g., DMSO): Typically result in a clearer resolution of the long-wavelength band due to hydrogen bond disruption, though the cutoff of DMSO (~260 nm) obscures the E-band.

Performance Comparison: Isomer Differentiation

Distinguishing the 2-one isomer from the 4-one isomer is a common analytical challenge.

Comparative Spectral Data
Parameter6-Bromoquinazolin-2(1H)-one (Target)6-Bromoquinazolin-4(3H)-one (Alternative)Quinazolin-2(1H)-one (Parent)
Primary

~235 nm, 325 nm~225 nm, 312 nm~225 nm, 310 nm
Spectral Shape Broad long-wave band; distinct shoulder at 275 nm.[1][2][3]Often shows a "double-hump" or fine structure in the 300–320 nm region.Sharper peaks; lower intensity (lower

).
Solubility Low in water; moderate in DMSO.Moderate in alcohols; high in DMSO.Moderate in water/alcohols.
Stability High (Urea linkage is robust).High (Amide linkage is robust).High.
Differentiation Logic
  • The "Red Shift" Marker: The 2-one isomer typically absorbs at slightly longer wavelengths (>320 nm tail) compared to the 4-one isomer due to the cross-conjugated urea system versus the linear amide conjugation.

  • Intensity Ratio: The ratio of the 230 nm peak to the 320 nm peak is often higher in the 2-one isomer.

Experimental Protocols

Protocol A: Synthesis of Standard Material (Urea Fusion)

Context: Commercial standards can be impure. Synthesizing a fresh standard ensures spectral accuracy.

  • Reagents: 2-Amino-5-bromobenzaldehyde (1.0 eq), Urea (5.0 eq).

  • Fusion: Grind reagents together and heat in an open vessel at 150–160°C for 2 hours. The mixture will melt and resolidify.

  • Workup: Triturate the solid with water to remove excess urea. Filter.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

  • Validation: Confirm structure via melting point (>250°C) and IR (C=O stretch at ~1680 cm⁻¹).

Protocol B: UV-Vis Measurement Workflow

Context: Accurate determination of extinction coefficients requires precise solubilization.

  • Stock Solution Preparation:

    • Weigh 1.0 mg of 6-bromoquinazolin-2(1H)-one.

    • Dissolve in 10 mL DMSO (Spectroscopic Grade). Sonicate for 5 mins if necessary.

    • Concentration:

      
      .
      
  • Dilution Series:

    • Prepare dilutions in Methanol to reach concentrations of 10, 20, and 50

      
      .
      
    • Note: Ensure final DMSO content is <1% to prevent solvent cutoff interference.

  • Baseline Correction:

    • Fill dual cuvettes with the blank solvent (Methanol + <1% DMSO).

    • Run baseline scan (200–400 nm).

  • Measurement:

    • Scan sample from 200 to 450 nm .

    • Record

      
       and Calculate 
      
      
      
      using Beer-Lambert Law (
      
      
      ).

Visualization of Analytical Logic

The following diagram illustrates the decision process for identifying the correct isomer and validating the spectrum.

AnalyticalWorkflow Sample Unknown Sample (Brominated Quinazolinone) Solubility Solubility Test (DMSO vs MeOH) Sample->Solubility UV_Scan UV-Vis Scan (200-400 nm) Solubility->UV_Scan Dilute to 20uM Check_Lambda Check Long-Wave Lambda max UV_Scan->Check_Lambda Isomer_4 Likely 4-one Isomer (Max ~312 nm) Check_Lambda->Isomer_4 < 315 nm Isomer_2 Likely 2-one Isomer (Max ~325 nm) Check_Lambda->Isomer_2 > 320 nm Confirm Confirm via IR (C=O Stretch) Isomer_2->Confirm Validate

Caption: Analytical workflow for distinguishing 6-bromoquinazolin-2(1H)-one from its isomers using spectral shifts.

References

  • BenchChem. (2025). The Therapeutic Potential of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Technical Overview. Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 12378943, 6-Bromoquinolin-2(1H)-one. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromoquinazolin-2(1H)-one (CAS 79885-37-3).[4][5][6] Retrieved from

  • Saitkulov, F. E., et al. (2022).[7] Studying the Properties of the UV Spectra of Quinazolin-4-ones and -thiones. Development and Innovations in Science.[7][8] Retrieved from

  • Osarodion, O. P. (2023).[9] Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H)-one. Journal of Clinical Case Reports and Trails. Retrieved from

Sources

Comparative yield analysis of urea-based vs isocyanate synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of the urea linkage (-NH-CO-NH-) is a foundational transformation in the development of active pharmaceutical ingredients (APIs), such as HIV protease inhibitors and CCR1 antagonists, as well as in the production of advanced polyurea materials. Historically, the industry has relied on the reaction of amines with isocyanates. However, the extreme toxicity of phosgene (the primary precursor to isocyanates) and the moisture sensitivity of the intermediates have driven a paradigm shift toward non-isocyanate polyurethanes (NIPUs) and phosgene-free small molecule synthesis.

This guide provides an objective, data-driven comparison of traditional isocyanate synthesis against modern non-isocyanate methodologies, focusing on mechanistic causality, comparative yields, and self-validating experimental protocols.

Mechanistic Causality: Isocyanate vs. Non-Isocyanate Routes

The Isocyanate Route (Kinetically Driven) The traditional synthesis leverages the extreme electrophilicity of the isocyanate carbon. When a primary or secondary amine is introduced, the nucleophilic attack is highly exothermic and essentially irreversible. This thermodynamic driving force is the causality behind the near-quantitative yields (95–98%) typically observed[1]. However, this high reactivity is a double-edged sword: isocyanates are exquisitely sensitive to moisture. Water acts as a competing nucleophile, forming an unstable carbamic acid that rapidly decarboxylates into an amine, which then consumes another equivalent of isocyanate to form an undesired symmetrical urea byproduct.

Non-Isocyanate Routes (Activation Driven) To bypass phosgene, modern routes utilize the in situ activation of a carbonyl surrogate (e.g., CO₂, urea, or formamides).

  • Triphenylphosphine/Trichloroisocyanuric Acid (PPh₃/TCCA) System: This method generates a highly reactive chlorophosphonium intermediate that activates the amine without requiring free isocyanates. The causality for its slightly lower yield (88–92%) compared to isocyanates is the steric hindrance encountered during the sequential addition of the second amine, requiring elevated temperatures (80°C) to overcome the activation energy barrier[2].

  • Transition-Metal Catalyzed Dehydrogenation: Utilizing ruthenium pincer catalysts (e.g., Ru-MACHO), formamides can be dehydrogenated to form urea linkages. The yield (70–72%) is limited by the reversible nature of the ruthenium dihydride complex, which can undergo off-metal decomposition to release formaldehyde and amine, creating competitive side pathways[3].

  • Mechanochemical Synthesis: Solid-state ball milling (e.g., with K₂CO₃ or CuCl) forces localized, high-concentration interactions. By eliminating bulk solvation, the activation energy barrier is altered, allowing for excellent yields (up to 92% for drugs like tolbutamide) without solvent waste[1].

Comparative Yield Analysis

The following table summarizes the quantitative performance of various urea synthesis routes based on recent experimental data.

Synthesis RouteTarget CompoundReagents & CatalystReaction ConditionsIsolated Yield (%)Safety & E-Factor Profile
Traditional Isocyanate 1-Benzyl-3-phenylureaPhenyl isocyanate, Benzylamine0°C to RT, 1 h95 - 98%High Toxicity (Phosgene precursor)
PPh₃/TCCA Activation 1-Benzyl-3-phenylureaPPh₃, TCCA, Amines80°C, 1,4-Dioxane, 4 h88 - 92%Moderate (Halogenated byproducts)
Ru-Catalyzed Dehydrogenation Poly(urea-urethane)Ru-MACHO (1 mol%), KOtBu150°C, Toluene, 24 h70 - 72%Excellent (H₂ byproduct, Green)
Mechanochemical (Solid-State) Tolbutamide (API)p-Toluenesulfonamide, K₂CO₃Ball milling, 2 h92%Excellent (Solvent-free)
CO₂-Based Condensation Trisubstituted UreasCO₂, DBU, PBu₃, DBAD45 min (CO₂), 60 min (Amine)74%Good (Green carbon source)

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each phase includes an internal check to confirm the mechanistic step has occurred before proceeding.

Protocol A: Traditional Isocyanate Coupling (Reference Standard)

Causality Focus: Moisture exclusion and thermal control to prevent symmetric urea formation.

  • Preparation: Dissolve phenyl isocyanate (1.0 equiv) in strictly anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Validation Check: The solution must remain perfectly clear. Any cloudiness indicates moisture contamination and the formation of insoluble diphenylurea.

  • Coupling: Cool the reaction flask to 0°C. Add benzylamine (1.05 equiv) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Cooling prevents thermal degradation and minimizes side reactions.

  • Propagation & Validation: Stir for 1 hour, allowing the mixture to warm to room temperature.

    • Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The complete disappearance of the highly UV-active isocyanate spot confirms the reaction's end.

  • Isolation: Quench with 1M HCl to remove excess amine. Extract, dry over Na₂SO₄, and concentrate to yield 1-benzyl-3-phenylurea (>95% yield).

Protocol B: Non-Isocyanate Synthesis via PPh₃/TCCA System[2]

Causality Focus: Sequential activation to prevent homocoupling.

  • In Situ Activation: In a flame-dried flask, dissolve Trichloroisocyanuric acid (TCCA, 0.33 equiv) and Triphenylphosphine (PPh₃, 1.0 equiv) in dry 1,4-dioxane. Stir for 20 minutes at room temperature.

    • Causality: This generates the active chlorophosphonium species.

    • Validation Check: A slight color change to pale yellow indicates the formation of the active complex.

  • First Amine Addition: Add aniline (Amine 1, 1.0 equiv) and stir for 30 minutes.

    • Validation Check: Extract a micro-aliquot and run a Ninhydrin-stained TLC. The disappearance of the primary amine spot confirms complete conversion to the activated intermediate.

  • Second Amine Addition: Add benzylamine (Amine 2, 1.0 equiv) and heat the mixture to 80°C for 4 hours.

    • Causality: The activated intermediate is less electrophilic than a free isocyanate; thermal energy is required to drive the nucleophilic addition of the second amine.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via recrystallization to afford the unsymmetrical urea (88–92% yield).

Mechanistic Pathway Visualization

SynthesisPathways Start Amine Precursors IsoPath Isocyanate Route (Phosgenation) Start->IsoPath NipuPath Non-Isocyanate Route (TCCA, Ru, or CO2) Start->NipuPath Isocyanate Isocyanate Intermediate (Moisture Sensitive) IsoPath->Isocyanate IsoProduct Urea Product Yield: 95-98% Isocyanate->IsoProduct + Amine (0°C) Fast Kinetics NipuInter Activated Carbamate (Stable Intermediate) NipuPath->NipuInter Activation NipuProduct Urea Product Yield: 70-92% NipuInter->NipuProduct + Amine (80°C) Controlled Kinetics

Mechanistic logic comparing isocyanate and non-isocyanate urea synthesis.

References

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters - ACS Publications | 4[4]

  • A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system | SciSpace | 2[2]

  • Exploiting Decarbonylation and Dehydrogenation of Formamides for the Synthesis of Ureas, Polyureas, and Poly(urea-urethanes) | ChemRxiv | 3[3]

  • Mechanochemical synthesis of thioureas, ureas and guanidines | Beilstein Journals | 1[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Bromoquinazolin-2(1H)-one

[1]

Executive Summary & Chemical Identity

6-Bromoquinazolin-2(1H)-one (often referred to in literature as 6-bromo-2-hydroxyquinazoline or simply the "2-one" tautomer) is a halogenated nitrogen heterocycle commonly used as a scaffold in kinase inhibitor development.[1]

Critical Note on Nomenclature: While your request specified "6H-quinazolin-2-one," the chemically stable tautomer encountered in shelf reagents is the 1H-quinazolin-2-one form (lactam).[1] This guide addresses the disposal of this stable solid and its reaction mixtures.

Property Data
CAS Number 1810-66-8 (Analogous Reference) / Specific derivatives vary
Molecular Formula C₈H₅BrN₂O
Physical State Solid (White to off-white powder)
Hazards (GHS) WARNING - H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant).
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[3]
The "Self-Validating" Disposal System

To ensure scientific integrity and safety, we do not merely "throw away" chemicals. We employ a Self-Validating Disposal System (SVDS) .[1] This protocol forces a check at each stage to prevent the most common laboratory accidents: incompatible mixing and container failure.

Core Principle: The "Three-Check" Validation

Before any waste container is sealed, the generator must perform these three mental or physical checks:

  • The Oxidizer Check: Is the waste stream free of strong oxidizers (e.g., peroxides, nitric acid) that could react with the organic heterocycle?

  • The Halogen Check: Does the label explicitly state "HALOGENATED"? (Crucial for incineration parameters).

  • The pH Check: Is the waste stream neutral (pH 6-8)? (If liquid).[1][4][5]

Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated gloves, weighing boats, filter paper.[1]

  • Segregation: Do not mix with general trash or biohazard waste.

  • Packaging:

    • Place solid waste in a clear, heavy-duty polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1]

    • Validation: Ensure the container is compatible with brominated organics (HDPE is standard and resistant).[1]

  • Labeling:

    • Must read: "HAZARDOUS WASTE - SOLID - TOXIC/IRRITANT" .[1]

    • List constituent: "6-Bromoquinazolin-2(1H)-one".[1][2][6]

  • Disposal Path: Transfer to the facility's Hazardous Waste Storage Area for High-Temperature Incineration .

    • Why Incineration? The quinazolinone ring is thermally stable. Landfilling is inappropriate due to potential groundwater leaching and aquatic toxicity. High-temperature incineration with a scrubber is required to capture the Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) generated during combustion [1].[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Filtrates, reaction solvents (e.g., DMF, DMSO, DCM) containing the compound.[1]

  • Stream Selection:

    • If solvent is Halogenated (e.g., DCM, Chloroform): Use the HALOGENATED ORGANIC waste stream.[1]

    • If solvent is Non-Halogenated (e.g., Methanol, Acetone): You must still use the HALOGENATED ORGANIC stream because the solute (6-bromo...) contains bromine.[1]

    • Validation Rule: "If the solute has a halogen, the whole stream is halogenated."

  • Quenching (If Reactive Reagents were used):

    • If the reaction involved thionyl chloride or POCl₃, ensure the mixture is fully quenched with aqueous bicarbonate before adding to the organic waste drum to prevent pressurization.

  • Container:

    • Use an HDPE carboy or safety can (if compatible with solvent).[1]

    • Do not fill >90% to allow for thermal expansion.

Visualized Decision Matrix (DOT Diagram)

DisposalWorkflowStartWaste Generation:6-Bromoquinazolin-2(1H)-oneStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, Gloves, Paper)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidPathLiquidSolidPkgPack in HDPE Jaror Double-BagSolidPath->SolidPkgLiquidSolventIdentify Solvent BaseLiquidPath->LiquidSolventLabelingLabel: TOXIC & IRRITANTList: 'Contains Bromides'SolidPkg->LabelingHaloStreamHALOGENATED Waste Stream(Must be incinerated)LiquidSolvent->HaloStreamDCM/ChloroformLiquidSolvent->HaloStreamMeOH/Acetone(Solute is Brominated!)HaloStream->LabelingFinalDestHigh-Temp Incineration(w/ Scrubber for HBr)Labeling->FinalDest

Figure 1: Decision matrix for segregating 6-bromoquinazolin-2(1H)-one waste streams.[1] Note that liquid waste always defaults to the "Halogenated" stream due to the bromine atom on the solute.

Emergency Procedures (Spill Response)

In the event of a spill, the "Self-Validating" safety mindset shifts to Containment -> Neutralization -> Cleanup .[1]

Step Action Rationale
1. PPE Up Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[1][7]Prevent dermal absorption and eye contact.[3][8][9]
2. Contain If liquid, dike the spill with absorbent pillows. If solid, cover with a damp paper towel to prevent dust.Minimizes spread and inhalation risk.[8][9]
3. Clean Solid: Scoop carefully into a waste jar. Liquid: Absorb with vermiculite or sand.Inert absorbents prevent secondary reactions.
4. Decontaminate Wash the surface with a soap/water solution.Removes residual organic film.
5. Dispose Place all cleanup materials into the SOLID HAZARDOUS WASTE container.Do not place spill debris in regular trash.
Regulatory & Compliance Codes

When filling out your facility's waste manifest, use the following codes as a baseline (verify with your local EHS officer as regional regulations vary):

  • RCRA (USA): Likely not a P- or U-listed waste specifically, but may be characteristic if mixed with solvents (e.g., D001 Ignitable, F002 Halogenated Solvents).[1]

  • Waste Profile: "Halogenated Organic Solid/Liquid, N.O.S.[1] (Not Otherwise Specified)."

  • Constituent: 6-Bromoquinazolin-2(1H)-one.[1][2][6]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025). 6-Bromo-2(1H)-quinolinone Compound Summary. National Library of Medicine. [Link] (Note: Analogous structure used for hazard extrapolation).[1]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Personal protective equipment for handling 6-bromo-6H-quinazolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety Protocol: PPE and Handling Guidelines for 6-Bromo-6H-quinazolin-2-one

As researchers and drug development professionals, handling halogenated heterocyclic building blocks requires a rigorous, causality-driven approach to laboratory safety. 6-Bromo-6H-quinazolin-2-one (also known as 6-bromoquinazolin-2(1H)-one) is a highly versatile intermediate, but its physical state as a reactive powder presents specific exposure risks[1].

This guide establishes a self-validating operational framework. By understanding the why behind each safety measure, we ensure that every piece of Personal Protective Equipment (PPE) and every procedural step directly mitigates a defined chemical hazard.

Chemical Profile & Quantitative Data

Before interacting with the compound, it is critical to establish its baseline physical and structural properties, which dictate our handling strategy[2],[1].

PropertyValue
Chemical Name 6-Bromoquinazolin-2(1H)-one
CAS Number 79885-37-3
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Storage Conditions Sealed in dry, room temperature

Hazard Assessment & Causality Matrix

Safety protocols fail when scientists do not understand the underlying mechanisms of a hazard. The table below synthesizes the standardized hazard data for 6-bromo-6H-quinazolin-2-one and explains the mechanistic rationale behind our mandated protective strategies[2].

Hazard StatementToxicological Mechanism & RiskMandatory PPE & Engineering ControlCausality / Rationale
H302: Harmful if swallowedInadvertent ingestion via contaminated hands or aerosolized dust settling on mucous membranes.Double Nitrile Gloves, N95/P100 Respirator (if outside hood)Double gloving prevents transfer during doffing. Respirators block particulate entry into the oral cavity.
H315: Causes skin irritationDirect dermal contact leads to a localized inflammatory response driven by the reactive bromo-quinazoline moiety.Flame-retardant Lab Coat, Nitrile Gloves (>0.11 mm thickness)Nitrile provides a robust, non-porous chemical barrier against halogenated aromatic compounds.
H319: Causes serious eye irritationMicro-particulates interacting with ocular moisture can cause severe corneal irritation and damage.ANSI Z87.1 Chemical Safety GogglesTight-fitting goggles prevent airborne dust from bypassing the gaps present in standard safety glasses.
H335: May cause respiratory irritationInhalation of fine powder disrupts the respiratory epithelium, causing acute coughing and airway distress.Certified Fume Hood (Face velocity >0.5 m/s)Local Exhaust Ventilation (LEV) dynamically removes aerosolized particles directly from the breathing zone.

Step-by-Step Operational Workflow

Safety is not just about wearing PPE; it is about the sequence of operations. The following protocol is designed as a self-validating system—meaning each step inherently confirms the success and safety of the previous one.

Step 1: Engineering Control Validation Before donning PPE, verify that your fume hood is operational.

  • Validation: Check the digital monitor for a face velocity of at least 0.5 m/s (100 fpm). Alternatively, tape a small tissue strip to the bottom of the sash; it should pull inward steadily.

Step 2: PPE Donning Sequence

  • Inspect your first pair of nitrile gloves for micro-tears by trapping air inside and applying pressure. Don the gloves.

  • Put on a flame-retardant lab coat, ensuring the cuffs are pulled down to your wrists.

  • Don a second pair of nitrile gloves over the lab coat cuffs to create a seamless barrier.

  • Put on tight-fitting [2].

Step 3: Weighing and Transfer (The Critical Phase)

  • Causality: Fine powders like 6-bromo-6H-quinazolin-2-one are highly prone to static cling, which can cause sudden, unpredictable aerosolization during transfer[2].

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Use a grounded, anti-static spatula for the chemical transfer. Why: This prevents the powder from repelling off the tool and contaminating the surrounding hood surface.

  • Seal the reaction vessel completely before removing it from the localized exhaust environment.

Step 4: Doffing & Decontamination

  • Remove the outer contaminated gloves inside the hood by turning them inside out, trapping any residual chemical dust within the glove itself.

  • Perform a wet-wipe down of the balance and hood surface using a lint-free cloth dampened with ethanol or water. Why: Wet wiping binds and suppresses dust; dry sweeping is strictly prohibited as it re-aerosolizes the irritating compound[2].

SafetyWorkflow PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Hood 2. Prepare Fume Hood (Airflow > 0.5 m/s) PPE->Hood Weigh 3. Weighing 6-Bromo-6H-quinazolin-2-one (Minimize Dust Generation) Hood->Weigh Transfer 4. Transfer to Reaction Vessel (Use Anti-static Spatula) Weigh->Transfer Process 5. Chemical Processing (Closed System) Transfer->Process Decon 6. Workstation Decontamination (Wet Wiping Method) Process->Decon Disposal 7. Waste Segregation (Halogenated Organic Waste) Decon->Disposal

Figure 1: Step-by-step operational safety workflow for handling 6-bromo-6H-quinazolin-2-one.

Spill Response & Disposal Plan

Even with meticulous planning, accidental releases can occur. Your response must be immediate, systematic, and prioritized around respiratory protection.

Emergency Spill Protocol:

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of the irritating dust[2].

  • Protect: Don a P100 particulate respirator and fresh double nitrile gloves before approaching the spill.

  • Suppress: Do not sweep or use standard vacuums. Gently mist the spill area with a compatible solvent (e.g., water) to bind the powder into a slurry. Causality: Liquid binding dramatically reduces the particulate mobility and aerosolization risk of the compound.

  • Collect: Use a disposable plastic scoop to transfer the slurry into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and plenty of water, as explicitly recommended by the[2].

Waste Disposal Logistics:

  • Segregation: Do not mix this waste with strong oxidizing agents.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Contains 6-Bromo-6H-quinazolin-2-one (Halogenated Organic)."

  • Storage & Compliance: Store the sealed waste containers upright in a dry, well-ventilated, room-temperature environment to prevent leakage until collection by a certified hazardous waste disposal contractor[2].

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.